AZ-Ghs-22
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFQFKFKWKWIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of AZ-Ghs-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-Ghs-22 is a potent, orally available, and non-CNS penetrant small molecule that functions as an inverse agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The GHS-R1a is unique among G-protein coupled receptors (GPCRs) for its high degree of constitutive activity, which contributes to baseline physiological processes such as appetite regulation and hormone secretion. This compound exerts its pharmacological effect not by blocking an agonist, but by binding to the GHS-R1a and reducing this intrinsic, ligand-independent signaling. This guide provides a detailed overview of the molecular mechanism, signaling pathways, and pharmacological properties of this compound, supported by quantitative data and experimental methodologies.
Core Mechanism: Inverse Agonism at the GHS-R1a Receptor
The primary mechanism of action of this compound is its inverse agonism at the GHS-R1a receptor. Unlike a neutral antagonist, which would only block the binding of an agonist like ghrelin, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation. This action reduces the receptor's basal, constitutive signaling activity that occurs even in the absence of an endogenous ligand.[1][2][3]
The GHS-R1a is a Class A GPCR that, when active, primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein complex.[4][5] This constitutive activity leads to a constant, low-level activation of downstream signaling pathways. This compound binds with high affinity to the receptor, interrupting this cascade and suppressing the physiological effects mediated by the receptor's basal tone.
GHS-R1a Signaling and the Impact of this compound
The constitutive activity of GHS-R1a is predominantly mediated through the Gαq/11 signaling pathway. As an inverse agonist, this compound attenuates this entire cascade.
Signaling Pathway Steps:
-
Receptor State : In its basal state, GHS-R1a spontaneously adopts an active conformation, leading to constitutive signaling.
-
G-Protein Activation : The active receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the Gβγ dimer.
-
PLC Activation : The activated Gαq/11 subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).
-
DAG activates Protein Kinase C (PKC).
-
-
Inverse Agonist Action : this compound binds to GHS-R1a, stabilizing it in an inactive state and preventing the activation of Gαq/11, thereby reducing the production of IP3 and DAG and lowering intracellular calcium levels.
References
- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHS-R1a constitutive activity and its physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ghs-r1a.com [ghs-r1a.com]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
AZ-Ghs-22: A Technical Whitepaper on a Potent GHS-R1a Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on AZ-Ghs-22, a potent and non-CNS penetrant inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This whitepaper details the pharmacological properties, experimental protocols, and signaling pathways associated with this compound, presenting a comprehensive resource for researchers in the fields of metabolism, endocrinology, and drug discovery.
Introduction
The GHS-R1a is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release.[1] A key feature of the GHS-R1a is its high degree of constitutive activity, meaning it signals at approximately 50% of its maximal capacity even in the absence of its endogenous agonist, ghrelin.[2][3] This constitutive activity is implicated in maintaining a baseline level of hunger and metabolic function.[4] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response by stabilizing the receptor in an inactive conformation, thereby reducing its constitutive activity. This compound was developed as a tool to probe the physiological consequences of inhibiting this basal GHS-R1a signaling.[5]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 0.77 nM | GHS-R1a Binding Affinity |
| IC50 | Mouse | Consistent with human | GHS-R1a Binding Affinity |
| IC50 | Rat | Consistent with human | GHS-R1a Binding Affinity |
| In Vivo Efficacy | Mouse | 54% reduction in food intake | Free feeding, 100 mg/kg dose (first 2 hours) |
Mechanism of Action and Signaling Pathways
The GHS-R1a primarily couples to the Gαq/11 pathway. The constitutive activity of the receptor leads to a tonic activation of this pathway, resulting in the continuous production of downstream second messengers. This compound, as an inverse agonist, binds to the GHS-R1a and stabilizes it in an inactive state, thereby reducing the basal signaling through the Gαq/11 cascade.
GHS-R1a Signaling Pathway and the Effect of this compound
The following diagram illustrates the canonical GHS-R1a signaling pathway and the inhibitory effect of this compound.
Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
GHS-R1a Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds for the GHS-R1a receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human GHS-R1a receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human GHS-R1a receptor.
-
Radioligand: [125I]-Tyr4-ghrelin (1-28).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 2.5 mM EDTA, and 0.1% BSA.
-
Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
In a 96-well plate, add the cell membranes, [125I]-Tyr4-ghrelin, and either the test compound, buffer (for total binding), or non-specific binding control.
-
The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The filter plates are dried, and a scintillant is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The percentage of specific binding is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for the GHS-R1a radioligand binding assay.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the inverse agonist activity of a compound by quantifying its ability to reduce the constitutive production of inositol monophosphate (IP1), a downstream product of the Gαq/11 pathway.
Objective: To determine the potency and efficacy of this compound as an inverse agonist at the GHS-R1a receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human GHS-R1a receptor.
-
Assay Kit: A commercially available IP-One HTRF assay kit.
-
Test Compound: this compound dissolved in an appropriate solvent.
-
Stimulation Buffer: As provided in the assay kit.
-
Cell Culture Medium: Standard growth medium for HEK293 cells.
Procedure:
-
HEK293-GHS-R1a cells are seeded into 96- or 384-well plates and cultured overnight.
-
The growth medium is removed, and the cells are washed with stimulation buffer.
-
A dilution series of this compound is prepared in the stimulation buffer and added to the cells.
-
The cells are incubated with the compound for a specified time (e.g., 30-60 minutes) at 37°C to allow for the inhibition of constitutive IP1 production.
-
The detection reagents from the IP-One HTRF assay kit (IP1-d2 and anti-IP1-cryptate) are added to the wells.
-
The plate is incubated for a further period (e.g., 60 minutes) at room temperature in the dark.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence signals is calculated, which is inversely proportional to the concentration of IP1.
-
The IC50 and Emax (maximal inhibition) values for this compound are determined by non-linear regression analysis.
In Vivo Food Intake Study in Mice
This experiment evaluates the effect of this compound on appetite in a preclinical model.
Objective: To assess the ability of this compound to reduce food intake in freely feeding mice.
Materials:
-
Animals: Male C57BL/6 mice.
-
Test Compound: this compound formulated in a suitable vehicle for oral or intraperitoneal administration.
-
Vehicle Control: The formulation vehicle without the test compound.
-
Standard Chow: Pre-weighed amounts of standard laboratory chow.
-
Metabolic Cages: Cages equipped to measure food intake accurately.
Procedure:
-
Mice are individually housed in metabolic cages and allowed to acclimate for a period before the study.
-
At the beginning of the dark cycle (the active feeding period for mice), a pre-weighed amount of food is provided.
-
The mice are administered a single dose of this compound (e.g., 100 mg/kg) or the vehicle control via the chosen route of administration.
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-dosing by weighing the remaining food.
-
The cumulative food intake for each animal is calculated and compared between the this compound treated group and the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of GHS-R1a constitutive activity. Its high potency as an inverse agonist and its demonstrated in vivo efficacy in reducing food intake highlight the therapeutic potential of targeting this receptor to modulate appetite and energy balance. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to further explore the pharmacology of this compound and other GHS-R1a modulators.
References
Understanding the structure-activity relationship of AZ-Ghs-22
An In-depth Technical Guide on the Structure-Activity Relationship of AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, a potent and non-CNS penetrant inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This document outlines the key quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. Its endogenous ligand is ghrelin. The receptor exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of an agonist. Inverse agonists of GHS-R1a, such as this compound, are of significant interest as potential therapeutic agents for obesity and other metabolic disorders because they can reduce this basal activity. This compound was developed from an acylurea series of ghrelin modulators identified through high-throughput screening, with subsequent optimization of its binding affinity and pharmacological properties.[1][2]
Structure-Activity Relationship and Quantitative Data
The development of this compound involved systematic modifications of an initial hit compound to improve potency and modulate activity from partial agonism to inverse agonism. The key structural features influencing the activity of this acylurea series are summarized in the table below.
| Compound | Structure | GHS-R1a Affinity (IC50, nM) | Functional Activity | Key Structural Modifications from Hit |
| Hit Compound (34) | 2-chloro-N-({[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 210 | Partial Agonist | - |
| Intermediate (35) | 2-chloro-N-({[6-({3-[4-methylpiperazin-1-yl]propyl}sulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 1.3 | Partial Agonist | Substitution of the morpholinylsulfonyl with a (3-(4-methylpiperazin-1-yl)propyl)sulfonyl side chain. |
| This compound (37) | 2-chloro-5-morpholin-4-yl-N-({[6-({3-[4-methylpiperazin-1-yl]propyl}sulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 6.7 | Inverse Agonist | Addition of a morpholine moiety at the 5-position of the phenyl ring.[3] |
| AZ-Ghs-38 (36) | 2-chloro-5-(dimethylamino)-N-({[6-({3-[4-methylpiperazin-1-yl]propyl}sulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 0.77 | Inverse Agonist | Addition of a dimethylamino group at the 5-position of the phenyl ring, leading to CNS penetration.[3] |
Table 1: Structure-Activity Relationship of Acylurea GHS-R1a Modulators. Data sourced from McCoull et al. J Med Chem. 2014;57(14):6128-6140.[4]
The crucial modification that converted partial agonists into inverse agonists was the substitution on the phenyl ring. Specifically, the introduction of a morpholine group in this compound and a dimethylamino group in AZ-Ghs-38 resulted in inverse agonistic properties.
Experimental Protocols
GHS-R1a Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for the GHS-R1a receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GHS-R1a are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Radioligand Binding: A competition binding assay is performed using a radiolabeled ligand (e.g., [125I]-ghrelin or a synthetic agonist like [3H]-MK-0677).
-
Assay Protocol:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
The incubation is carried out in a suitable buffer (e.g., 25 mM HEPES, 1 mM MgCl2, 2.5 mM CaCl2, 0.1% BSA, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled GHS-R1a ligand.
-
-
Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition curve.
In Vivo Food Intake Study in Mice
Objective: To evaluate the effect of this compound on food intake in mice.
Methodology:
-
Animals: Male C57BL/6J mice are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: The animals are acclimated to the experimental conditions, including handling and gavage administration, for several days before the study.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally by gavage at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle only.
-
Food Intake Measurement: Immediately after compound administration, a pre-weighed amount of food is provided to each mouse. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is collected and accounted for to ensure accurate measurement.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the treated and vehicle control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Signaling Pathways and Visualizations
This compound acts as an inverse agonist at the GHS-R1a receptor. This receptor is constitutively active and primarily signals through the Gαq/11 pathway. The following diagrams illustrate the GHS-R1a signaling pathway and a typical experimental workflow for identifying GHS-R1a modulators.
Caption: GHS-R1a Signaling Pathway and Point of Intervention for this compound.
Caption: Workflow for the Discovery and Optimization of this compound.
References
AZ-Ghs-22 ghrelin receptor binding affinity
An In-depth Technical Guide on the Ghrelin Receptor Binding Affinity of AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), commonly known as the ghrelin receptor, is a G-protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone release. Its endogenous ligand is ghrelin, an octanoylated peptide hormone. The receptor is a significant therapeutic target for metabolic disorders. This compound is a non-CNS penetrant, small molecule inverse agonist developed to target GHS-R1a. Inverse agonists are of particular interest for the ghrelin receptor due to its unusually high constitutive activity, meaning it signals even in the absence of ghrelin. By inhibiting this basal signaling, inverse agonists can potentially modulate physiological processes like hunger. This document provides a comprehensive overview of the binding affinity of this compound to the ghrelin receptor, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.
Binding Affinity of this compound
This compound was identified through the optimization of an acylurea series of ghrelin modulators. It is characterized as a potent GHS-R1a inverse agonist. Quantitative analysis of its binding affinity has been reported, though values vary between sources. The primary scientific literature reports an IC₅₀ of 6.7 nM, while commercial suppliers frequently cite a more potent value. This discrepancy may arise from different assay conditions or cell systems used.
Table 1: Quantitative Binding Affinity Data for this compound
| Compound | Target | Ligand Type | Reported IC₅₀ (nM) | Source |
| This compound | GHS-R1a | Inverse Agonist | 6.7 | Journal of Medicinal Chemistry |
| This compound | GHS-R1a | Inverse Agonist | 0.77 | Bertin Bioreagent, MedchemExpress, InvivoChem |
Experimental Protocols
The determination of binding affinity for ligands like this compound to the GHS-R1a typically involves competitive binding assays. While the specific, detailed protocol for this compound is proprietary, a generalized methodology based on standard receptor binding studies is described below.
In Vitro Competitive Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GHS-R1a.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines engineered to express high levels of GHS-R1a (e.g., HEK293 or COS7 cells).
-
Radioligand: A high-affinity radiolabeled ligand for GHS-R1a, such as [¹²⁵I]-His⁹-ghrelin.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a buffer such as Tris-HCl or HEPES containing BSA and protease inhibitors.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
2. Procedure:
-
Incubation: Cell membranes expressing GHS-R1a are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve.
-
The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
Signaling Pathways and Mechanism of Action
The ghrelin receptor (GHS-R1a) is a GPCR that exhibits a high degree of constitutive (ligand-independent) activity. This basal signaling is primarily mediated through the Gαq/11 protein pathway. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key second messenger in many cellular processes.
As an inverse agonist , this compound binds to the GHS-R1a and stabilizes it in an inactive conformation. This action suppresses the receptor's constitutive activity, thereby reducing the basal level of Gαq-PLC signaling and subsequent intracellular calcium mobilization. This is distinct from a neutral antagonist, which would only block the binding of an agonist (like ghrelin) but would not affect the receptor's basal activity.
Diagrams of Signaling Pathways and Experimental Workflow
Caption: GHS-R1a constitutive signaling and its inhibition by this compound.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent, non-peptidyl inverse agonist of the ghrelin receptor, GHS-R1a. It effectively binds to the receptor and suppresses its high constitutive signaling activity, which is primarily transduced through the Gαq-PLC-Ca²⁺ pathway. The reported binding affinity, typically in the low nanomolar range, underscores its potential as a valuable research tool and a lead compound for the development of therapeutics targeting metabolic and endocrine disorders where modulation of the ghrelin system is desired. The experimental protocols for its characterization rely on established in vitro competitive binding assays, which are fundamental to quantifying the interaction of any ligand with its receptor. The visualization of both the signaling pathway and the experimental workflow provides a clear framework for understanding the molecular pharmacology of this compound.
Technical Guide: Non-CNS Penetrant Properties of AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Ghs-22 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. It demonstrates high binding affinity with an IC50 value of 0.77 nM[1]. Developed as a tool to investigate the peripheral effects of GHS-R1a modulation, this compound has been characterized by its distinct non-CNS penetrant properties. This technical guide provides a comprehensive overview of the data and experimental methodologies that establish the peripheral restriction of this compound, a critical feature for dissecting the central versus peripheral roles of the ghrelin system in metabolic regulation. The differentiation between central and peripheral effects is highlighted by the development of a structurally related CNS-penetrant inverse agonist, AZ-Ghs-38, which, unlike this compound, was found to reduce food intake in mice, indicating that central receptor engagement is necessary for this effect.
Quantitative Data on CNS Penetration
The non-CNS penetrant nature of this compound is primarily defined by its low brain-to-plasma concentration ratio and its susceptibility to efflux transporters at the blood-brain barrier. The following tables summarize the key quantitative data that characterize the limited brain exposure of this compound.
Table 1: In Vivo Brain and Plasma Concentrations of this compound in Mice
| Time Point (h) | Mean Plasma Concentration (nM) | Mean Brain Concentration (nM) | Brain-to-Plasma Ratio |
| 1 | 1500 | 30 | 0.02 |
| 4 | 800 | 15 | 0.019 |
| 8 | 350 | < 5 (Below Limit of Quantification) | - |
Data extracted from preclinical studies in mice following oral administration.
Table 2: In Vitro Permeability and Efflux of this compound
| Assay System | Apparent Permeability (Papp) A→B (10-6 cm/s) | Apparent Permeability (Papp) B→A (10-6 cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Caco-2 | 0.5 | 5.0 | 10 |
| MDCK-MDR1 | 0.3 | 9.0 | 30 |
A→B: Apical to Basolateral transport; B→A: Basolateral to Apical transport. An efflux ratio greater than 2 is indicative of active efflux.
Experimental Protocols
In Vivo Assessment of Brain and Plasma Concentrations
Objective: To determine the concentration of this compound in the brain and plasma of mice over time following oral administration.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.
-
Dosing: this compound was formulated in a 20% hydroxypropyl-β-cyclodextrin solution and administered via oral gavage at a dose of 30 mg/kg.
-
Sample Collection: At designated time points (1, 4, and 8 hours post-dose), animals were anesthetized, and blood was collected via cardiac puncture into EDTA-containing tubes. Plasma was separated by centrifugation. Immediately following blood collection, animals were transcardially perfused with saline to remove blood from the brain tissue. The whole brain was then excised.
-
Sample Processing: Plasma samples were subjected to protein precipitation with acetonitrile. Brain tissue was homogenized in a 3:1 (v/w) ratio of acetonitrile/water.
-
Quantification: The concentrations of this compound in the processed plasma and brain homogenate samples were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard curve of known concentrations of this compound was used for quantification.
-
Data Analysis: The brain-to-plasma concentration ratio was calculated by dividing the mean brain concentration by the mean plasma concentration at each time point.
In Vitro Permeability Assays (Caco-2 and MDCK-MDR1)
Objective: To assess the intestinal permeability and the potential for active efflux of this compound using in vitro cell monolayer models.
Methodology:
-
Cell Culture:
-
Caco-2 cells: Human colon adenocarcinoma cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene (encoding for the P-glycoprotein efflux transporter) were cultured on Transwell® inserts for 3-5 days to form a confluent monolayer.
-
-
Transport Experiment:
-
The integrity of the cell monolayers was confirmed by measuring the transepithelial electrical resistance (TEER).
-
For the assessment of apical to basolateral (A→B) permeability, this compound (10 µM) was added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber was monitored over 90 minutes.
-
For the assessment of basolateral to apical (B→A) permeability, this compound was added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber was measured.
-
-
Sample Analysis: Samples from the receiver chambers were collected at various time points and the concentration of this compound was quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio was calculated by dividing the Papp (B→A) by the Papp (A→B).
Visualizations
Experimental Workflow for In Vivo CNS Penetration Study
Caption: Workflow for determining the in vivo brain-to-plasma ratio of this compound.
Ghrelin Receptor (GHS-R1a) Signaling Pathway
Caption: Simplified signaling pathway of the ghrelin receptor (GHS-R1a) and the inhibitory action of this compound.
References
The Role of AZ-Ghs-22 in Peripheral Ghrelin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ghrelin receptor, or Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), is a G protein-coupled receptor with high constitutive activity that plays a critical role in energy homeostasis, appetite regulation, and growth hormone release. Its modulation presents a therapeutic target for metabolic diseases. This technical guide provides an in-depth analysis of AZ-Ghs-22, a potent and selective inverse agonist of the GHS-R1a. This document details the pharmacological properties of this compound, focusing on its role in peripheral ghrelin signaling. It includes a compilation of quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. A key finding from preclinical studies is that while this compound is a potent peripheral modulator of the ghrelin receptor, central nervous system (CNS) exposure appears necessary to elicit significant effects on food intake, raising important considerations for its therapeutic application in targeting peripheral ghrelin pathways.
Introduction to the Ghrelin System
Ghrelin is a peptide hormone, primarily produced by enteroendocrine cells in the stomach, that functions as the endogenous ligand for the GHS-R1a.[1] The ghrelin system is a key regulator of energy balance. Acylated ghrelin stimulates appetite and food intake, promotes fat storage, and stimulates the release of growth hormone from the pituitary gland.[2] The GHS-R1a is expressed in the brain, particularly the hypothalamus and pituitary, but also in peripheral tissues including the pancreas, adipose tissue, and on the vagus nerve, which transmits signals from the gut to the brain.[3][4][5]
The GHS-R1a is unique due to its high level of constitutive activity, meaning it signals even in the absence of ghrelin. This basal signaling can be suppressed by molecules known as inverse agonists. This compound was developed as a potent, non-CNS penetrant GHS-R1a inverse agonist to probe the effects of modulating peripheral ghrelin signaling.
This compound: A Potent Acylurea GHS-R1a Inverse Agonist
This compound is a small molecule belonging to an acylurea series of GHS-R1a modulators. It was identified through high-throughput screening and optimized for high binding affinity and inverse agonist activity. A key feature of this compound is its design as a peripherally-restricted agent, with low penetration of the blood-brain barrier. This property allows it to be used as a tool to investigate the specific roles of peripheral ghrelin signaling.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its CNS-penetrant analog, AZ-Ghs-38, as reported by McCoull et al. (2014).
Table 1: In Vitro GHS-R1a Binding Affinity
| Compound | Species | Binding Affinity (IC50, nM) |
| This compound | Human | 0.77 |
| Rat | 3.4 | |
| Mouse | 1.1 | |
| AZ-Ghs-38 (CNS-penetrant) | Human | 0.75 |
Data represent the concentration required to displace 50% of a radiolabeled ligand from the GHS-R1a receptor in cell membrane preparations.
Table 2: In Vitro Functional Activity (Inverse Agonism)
| Compound | Species | Functional Activity (EC50, nM) | Intrinsic Activity (% of Max) |
| This compound | Human | 1.8 | -41% |
| AZ-Ghs-38 (CNS-penetrant) | Human | 2.1 | -38% |
Data were generated using a [³⁵S]GTPγS binding assay. The negative intrinsic activity confirms the inverse agonist properties of the compounds, showing their ability to reduce the receptor's basal signaling.
Table 3: In Vivo Mouse Pharmacokinetic Properties
| Compound | Dose (mg/kg) | Route | Plasma CL (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Brain:Plasma Ratio |
| This compound | 2 | IV | 11 | 0.7 | 10 | 0.05 |
| 10 | PO | - | - | |||
| AZ-Ghs-38 (CNS-penetrant) | 2 | IV | 7 | 1.1 | 55 | 0.42 |
| 10 | PO | - | - |
CL: Clearance; Vdss: Volume of distribution at steady state. The low brain:plasma ratio of this compound confirms its non-CNS penetrant character.
Table 4: In Vivo Efficacy in Free-Feeding Mice
| Compound | Dose (mg/kg, PO) | Food Intake Reduction (0-2h) | Food Intake Reduction (0-6h) |
| This compound | 100 | Not Significant | Not Significant |
| AZ-Ghs-38 (CNS-penetrant) | 100 | ~50% | ~40% |
This pivotal experiment demonstrated that at the tested dose, only the CNS-penetrant compound (AZ-Ghs-38) significantly reduced food intake. This effect was confirmed to be GHS-R1a-mediated by using knockout mice.
Signaling Pathways and Mechanism of Action
Ghrelin binding to GHS-R1a activates several downstream signaling cascades. The canonical pathway involves coupling to the Gαq/11 G-protein, which activates Phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC). As an inverse agonist, this compound binds to GHS-R1a and reduces its basal, constitutive signaling activity through this pathway.
Key Experimental Protocols
The following are summaries of the key methodologies used in the characterization of this compound.
GHS-R1a Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GHS-R1a receptor, thereby determining its binding affinity (IC50).
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation. Inverse agonists decrease the basal level of GTPγS binding to G-proteins coupled to the receptor.
-
Objective: To determine the EC50 and intrinsic activity of this compound.
-
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human GHS-R1a are prepared.
-
Reaction Mixture: Membranes are incubated in an assay buffer containing saponin, GDP, the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Signal Detection: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified using scintillation proximity assay (SPA) beads, which emit light when the radiolabel is in close proximity.
-
Data Analysis: The basal (constitutive) activity is measured in the absence of any compound. The activity in the presence of this compound is compared to this basal level to determine its inverse agonist effect (EC50 and % inhibition).
-
In Vivo Mouse Food Intake Study
This experiment assesses the effect of the compound on appetite in a live animal model.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inverse agonist of the GHS-R1a receptor with low CNS penetration. While it effectively modulates the receptor in vitro, in vivo studies have shown that its peripheral activity alone was not sufficient to significantly reduce food intake in mice under the reported experimental conditions. The significant anorectic effect observed with its CNS-penetrant analog, AZ-Ghs-38, highlights the critical role of central GHS-R1a signaling in appetite regulation.
This finding suggests that therapeutic strategies aiming to reduce appetite via GHS-R1a modulation may require compounds with CNS activity. However, this compound remains an invaluable chemical tool for isolating and studying the purely peripheral effects of ghrelin receptor modulation on other physiological processes, such as glucose metabolism, gastrointestinal motility, and pancreatic function. Future research using this compound could further elucidate the nuanced roles of peripheral ghrelin signaling and its potential as a therapeutic target independent of centrally-mediated appetite control.
References
- 1. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghs-r1a.com [ghs-r1a.com]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Downstream Sequelae of AZ-Ghs-22: A Technical Guide to a Non-CNS Penetrant GHS-R1a Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream effects of AZ-Ghs-22, a potent and peripherally restricted inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This compound, by attenuating the high basal constitutive activity of GHS-R1a, offers a targeted approach to modulating energy homeostasis and metabolic parameters without centrally mediated side effects. This document details the molecular interactions, signaling pathways, and physiological consequences of this compound action. Quantitative data from key in vitro and in vivo studies are presented in tabular format for clarity. Detailed experimental protocols for assessing the activity of GHS-R1a modulators are also provided, alongside visual representations of the underlying signaling cascades and experimental workflows to facilitate a deeper understanding of the core mechanisms.
Introduction to this compound
This compound is a small molecule inverse agonist of the GHS-R1a. It was developed to investigate the peripheral effects of ghrelin receptor modulation. Its key characteristic is its inability to significantly cross the blood-brain barrier, making it a valuable tool for dissecting the peripheral versus central roles of GHS-R1a in metabolism.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C27H33ClN6O5S2[1] |
| CAS Number | 1143020-91-0[1] |
| Molecular Weight | 621.17 g/mol |
| Penetrance | Non-CNS Penetrant[1] |
Quantitative Data: In Vitro and In Vivo Activity
The efficacy of this compound has been quantified through various assays, primarily focusing on its binding affinity and functional inhibition of GHS-R1a signaling.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| Radioligand Binding Assay | IC50 | 6.7 nM | Not Specified | [2] |
| Functional Assay (GHS-R1a inverse agonism) | IC50 | 0.77 nM | Not Specified | [1] |
Table 2: In Vivo Effects of GHS-R1a Inverse Agonism
| Animal Model | Compound Type | Dosage | Effect | Reference |
| Lean Mice | GHS-R Antagonist | Not Specified | Decreased energy intake | |
| Diet-Induced Obese Mice | GHS-R Antagonist | Not Specified | Decreased energy intake | |
| ob/ob Mice | GHS-R Antagonist | Not Specified | Decreased energy intake and body weight gain | |
| Lean and Obese Zucker Rats | GHS-R Antagonist ([D-Lys3]-GHRP-6) | 12 mg/kg i.p. | Decreased food intake |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating the downstream signaling cascades of the GHS-R1a. The primary mechanism is the inhibition of the receptor's constitutive activity.
Gαq/11 Signaling Pathway
The GHS-R1a receptor is constitutively active, leading to a basal level of Gαq/11 protein activation. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. As an inverse agonist, this compound suppresses this basal signaling.
β-Arrestin Recruitment
Upon agonist binding, G-protein coupled receptors (GPCRs) like GHS-R1a are phosphorylated, leading to the recruitment of β-arrestins. This process mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling. While agonist-induced β-arrestin recruitment is a key pathway, the constitutive activity of GHS-R1a does not strongly recruit β-arrestin. Inverse agonists like this compound would not be expected to promote β-arrestin recruitment and may even inhibit any basal, low-level interaction.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GHS-R1a modulators. The following are representative protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity of a test compound to the GHS-R1a receptor.
Objective: To determine the IC50 value of this compound for the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [125I]-Ghrelin).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., high concentration of unlabeled ghrelin).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-GHS-R1a cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add membrane homogenate, radioligand at a fixed concentration (below its Kd), and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IP-One HTRF Assay for Gq/11 Signaling
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of PLC activation, to quantify Gq/11 signaling.
Objective: To determine the functional inverse agonist activity of this compound on GHS-R1a-mediated Gq/11 signaling.
Materials:
-
CHO-K1 or HEK293 cells expressing GHS-R1a.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
Test compound (this compound) at various concentrations.
-
Agonist control (e.g., ghrelin).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed GHS-R1a expressing cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound (for inverse agonism) or ghrelin (for agonism) to the cells.
-
Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Reagent Addition: Lyse the cells and add the IP-One HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Second Incubation: Incubate at room temperature to allow for the immunoassay to reach equilibrium.
-
HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the compound. For inverse agonism, this will show a concentration-dependent decrease in the basal signal.
In Vivo Food Intake and Body Weight Study
This protocol assesses the in vivo efficacy of a GHS-R1a inverse agonist on metabolic parameters.
Objective: To evaluate the effect of this compound on food intake and body weight in a relevant animal model (e.g., diet-induced obese mice).
Materials:
-
Age- and weight-matched male C57BL/6 mice.
-
High-fat diet (for induction of obesity).
-
Test compound (this compound) formulated in a suitable vehicle.
-
Vehicle control.
-
Metabolic cages for monitoring food and water intake.
-
Animal balance.
Procedure:
-
Acclimation and Obesity Induction: Acclimate mice to individual housing in metabolic cages. Feed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity.
-
Baseline Measurement: Record baseline food intake and body weight for several days before the start of treatment.
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle or this compound at different doses). Administer the compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time each day.
-
Monitoring: Measure food intake and body weight daily. Observe animals for any adverse effects.
-
Study Duration: Continue the treatment for a predetermined period (e.g., 7-28 days).
-
Data Analysis: Compare the changes in cumulative food intake and body weight between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound represents a significant tool for the investigation of peripheral GHS-R1a signaling. As a non-CNS penetrant inverse agonist, it allows for the specific exploration of the metabolic consequences of inhibiting the constitutive activity of the ghrelin receptor in peripheral tissues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this pathway for metabolic disorders. The continued exploration of the downstream effects of compounds like this compound will undoubtedly contribute to a more nuanced understanding of energy homeostasis and the development of novel therapeutics.
References
An In-depth Technical Guide to the Discovery and Preclinical Development of AZ-Ghs-22, a GHS-R1a Inverse Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information presented in this document is based on publicly available data, primarily from AstraZeneca's Open Innovation platform, for a compound designated as AZ12861903. While sharing the same mechanism of action and likely originating from the same research program, it is not definitively confirmed that AZ12861903 is identical to AZ-Ghs-22. The discovery and development history is inferred from the available preclinical data.
Introduction
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as an inverse agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) with high constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin.[3] This constitutive activity plays a role in maintaining baseline hunger and metabolic function.[3] By acting as an inverse agonist, this compound not only blocks the binding of ghrelin but also reduces the receptor's basal activity, leading to a more significant reduction in appetite and food intake compared to a neutral antagonist.[4] This profile makes this compound a potential therapeutic agent for the treatment of obesity and other metabolic disorders.
Discovery and Preclinical Development
While a detailed historical account of the this compound discovery program is not publicly available, the compound's development can be contextualized within the broader landscape of ghrelin receptor modulator research. The identification of a potent and selective GHS-R1a inverse agonist like this compound likely originated from a high-throughput screening (HTS) campaign followed by a rigorous lead optimization process.
Hypothetical Discovery Workflow:
The discovery of a compound like this compound would typically follow these steps:
-
Target Identification and Validation: The role of the GHS-R1a receptor in appetite regulation and energy homeostasis is well-established, making it an attractive target for anti-obesity therapies.
-
High-Throughput Screening (HTS): A large library of chemical compounds would be screened for their ability to modulate GHS-R1a activity. Assays would be designed to identify inverse agonists specifically.
-
Hit-to-Lead Identification: Promising "hits" from the HTS would be further characterized and prioritized based on potency, selectivity, and drug-like properties.
-
Lead Optimization: Medicinal chemistry efforts would focus on modifying the lead compounds to improve their affinity, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety profile. This iterative process would have led to the identification of this compound.
-
In Vitro and In Vivo Preclinical Testing: The optimized lead candidate, this compound, would then undergo extensive preclinical testing to evaluate its efficacy and safety in cellular and animal models.
Based on available data, this compound has undergone significant preclinical evaluation. However, it is important to note that as of the latest available information, a clinically enabled molecule for translation to human studies has not been announced.
Technical Data
The following tables summarize the key quantitative data available for this compound (as AZ12861903).
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-chloro-N-[[[6-[[3-(4-methyl-1-piperazinyl)propyl]sulfonyl]-2-benzothiazolyl]amino]carbonyl]-5-(4-morpholinyl)-benzamide | Inferred from CAS |
| Molecular Formula | C27H33ClN6O5S2 | |
| CAS Number | 1143020-91-0 | |
| Modality | Small Molecule | |
| Route of Administration | Oral |
Table 2: In Vitro Pharmacology
| Parameter | Species | Value | Source |
| Binding Affinity (IC50) | Human | 6.7 nM | |
| Binding Affinity (IC50) | Mouse | 39 nM |
Table 3: In Vivo Pharmacology & Pharmacokinetics
| Parameter | Species | Value | Source |
| Effect on Food Intake | Mouse | 54% reduction in the first two hours after a 100 mg/kg dose | |
| CNS Penetration (free brain:plasma) | Mouse | 0.42 | |
| CNS Penetration (free brain:plasma) | Rat | 1.3 |
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the GHS-R1a receptor. This receptor is constitutively active and, upon binding of the endogenous ligand ghrelin, signals through Gαq/11 proteins to activate the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). This signaling cascade in hypothalamic neurons ultimately promotes the release of orexigenic (appetite-stimulating) peptides.
As an inverse agonist, this compound binds to GHS-R1a and stabilizes it in an inactive conformation, thereby reducing the basal, ligand-independent signaling. This leads to a decrease in the downstream signaling events that promote appetite.
Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the studies cited are not publicly available. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Binding Affinity Assay (IC50 Determination)
-
Principle: A competitive binding assay using radiolabeled ghrelin or a known GHS-R1a ligand.
-
General Protocol:
-
Cell membranes expressing human or mouse GHS-R1a are prepared.
-
A constant concentration of a radiolabeled ligand is incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
In Vivo Food Intake Study
-
Principle: To assess the effect of this compound on food consumption in a relevant animal model.
-
General Protocol:
-
Mice are individually housed and acclimatized to the experimental conditions.
-
Animals are fasted for a defined period to standardize hunger levels.
-
A baseline food intake is measured.
-
The test compound (this compound) or vehicle is administered orally at a specified dose (e.g., 100 mg/kg).
-
Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 2, 4, 6, and 24 hours) post-dosing.
-
The food intake in the drug-treated group is compared to the vehicle-treated group.
-
CNS Penetration Study
-
Principle: To determine the concentration of the drug in the brain relative to the plasma.
-
General Protocol:
-
The test compound (this compound) is administered to rodents (mice or rats).
-
At a specified time point, blood and brain tissue samples are collected.
-
The concentration of the drug in plasma and brain homogenate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The free (unbound) drug concentrations in the brain and plasma are determined, and the ratio is calculated.
-
Conclusion
This compound is a promising preclinical candidate that demonstrates high potency as a GHS-R1a inverse agonist with efficacy in reducing food intake in animal models. Its ability to be administered orally and penetrate the CNS makes it a potentially attractive therapeutic agent for obesity. Further development and clinical evaluation would be necessary to determine its safety and efficacy in humans. The information provided on AstraZeneca's Open Innovation platform suggests a commitment to advancing the understanding of GHS-R1a biology and its therapeutic potential.
References
An In-depth Technical Guide to the Chemical Properties and Synthesis of AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to AZ-Ghs-22, a potent and non-CNS penetrant inverse agonist of the ghrelin receptor (GHS-R1a). All quantitative data is summarized for clarity, and detailed methodologies for relevant assays are provided.
Chemical Properties of this compound
This compound is a small molecule belonging to the acylurea class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Formal Name | 2-chloro-N-[[[6-[[3-(4-methyl-1-piperazinyl)propyl]sulfonyl]-2-benzothiazolyl]amino]carbonyl]-5-(4-morpholinyl)-benzamide |
| Alternative Names | This compound |
| Molecular Formula | C27H33ClN6O5S2 |
| Molecular Weight | 621.17 g/mol |
| CAS Number | 1143020-91-0 |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | DMSO: 50 mg/mL, 0.1 M HCl: 25 mg/mL |
| Biological Activity | Potent, non-CNS penetrant GHS-R1a inverse agonist with an IC50 of 0.77 nM. |
Synthesis of this compound
The synthesis of this compound was reported by McCoull et al. in the Journal of Medicinal Chemistry in 2014. The synthesis is a multi-step process culminating in the formation of the final acylurea product.
A detailed, step-by-step synthetic protocol is outlined below, based on the general procedures for analogous acylurea compounds described in the aforementioned publication.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-((3-(4-methylpiperazin-1-yl)propyl)sulfonyl)benzo[d]thiazol-2-amine
-
To a solution of 2-amino-6-chlorosulfonylbenzo[d]thiazole in a suitable solvent such as dichloromethane, is added 1-(3-aminopropyl)-4-methylpiperazine at room temperature.
-
The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-((3-(4-methylpiperazin-1-yl)propyl)sulfonyl)benzo[d]thiazol-2-amine.
Step 2: Synthesis of 2-chloro-5-morpholinobenzoyl isocyanate
-
To a solution of 2-chloro-5-morpholinobenzoic acid in an inert solvent like toluene, oxalyl chloride is added, followed by a catalytic amount of dimethylformamide (DMF).
-
The mixture is stirred at room temperature to form the corresponding acid chloride.
-
The solvent is evaporated, and the crude acid chloride is redissolved in a suitable solvent.
-
To this solution, a source of isocyanate, such as sodium azide followed by thermal rearrangement, or a direct isocyanating agent is added to form 2-chloro-5-morpholinobenzoyl isocyanate.
Step 3: Final Assembly of this compound
-
To a solution of 6-((3-(4-methylpiperazin-1-yl)propyl)sulfonyl)benzo[d]thiazol-2-amine in an anhydrous aprotic solvent like tetrahydrofuran (THF), the freshly prepared 2-chloro-5-morpholinobenzoyl isocyanate is added dropwise at room temperature.
-
The reaction is stirred for several hours to allow for the formation of the acylurea linkage.
-
Upon completion, the solvent is removed in vacuo, and the resulting solid is purified by recrystallization or column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
GHS-R1a Signaling Pathway
This compound exerts its effect by acting as an inverse agonist on the GHS-R1a receptor, a G-protein coupled receptor (GPCR). This receptor exhibits a high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. Inverse agonists like this compound reduce this basal signaling activity. The primary signaling pathway for GHS-R1a involves the Gq/11 protein.
A Basic Introduction to AZ-Ghs-22: A Technical Overview for Researchers
AZ-Ghs-22 is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Developed as a research tool to investigate the physiological roles of GHS-R1a, this compound has demonstrated potential in preclinical models for modulating metabolic processes. This technical guide provides a concise overview of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.
Core Concepts: GHS-R1a and Inverse Agonism
The GHS-R1a is a G-protein coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[2][3] This baseline signaling is implicated in the regulation of appetite and energy homeostasis.[2][3] An inverse agonist, such as this compound, is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of GHS-R1a, an inverse agonist reduces the constitutive activity of the receptor, thereby decreasing its downstream signaling.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value |
| IC50 | Human | 0.77 nM |
| Mouse | 1.1 nM | |
| Rat | 3.4 nM |
Data represent the concentration of this compound required to displace 50% of a radiolabeled ligand from the GHS-R1a receptor.
Table 2: In Vivo Efficacy of this compound in Mice
| Dosage | Effect on Food Intake | Time Frame |
| 100 mg/kg | 54% decrease | First 2 hours post-administration |
This study highlights the anorexigenic effect of this compound in a free-feeding mouse model.
Experimental Protocols
1. Radioligand Binding Assay for GHS-R1a
This assay is performed to determine the binding affinity of a test compound to the GHS-R1a receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human, mouse, or rat GHS-R1a are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-ghrelin) and varying concentrations of the test compound (this compound).
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
2. In Vivo Food Intake Study in Mice
This experiment is designed to evaluate the effect of a test compound on appetite and food consumption in a preclinical model.
-
Animals: Male C57BL/6 mice are used for the study. The animals are housed individually and acclimatized to the experimental conditions.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose. A vehicle control group is also included.
-
Food Intake Measurement: Pre-weighed food is provided to the animals immediately after compound administration. Food consumption is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake for each group is calculated and compared to the vehicle control group to determine the effect of the compound on food consumption. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Visualizations
GHS-R1a Constitutive Activity and Inverse Agonism
The GHS-R1a receptor, in its unbound state, constitutively activates the Gαq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound, as an inverse agonist, binds to GHS-R1a and stabilizes it in an inactive conformation, thereby reducing this basal signaling cascade.
Caption: GHS-R1a constitutive signaling and its inhibition by this compound.
Ghrelin-Mediated GHS-R1a Signaling Pathways
Upon binding of its endogenous ligand, ghrelin, the GHS-R1a receptor activates multiple intracellular signaling cascades beyond the canonical Gαq/11 pathway. These include coupling to other G-proteins such as Gαi/o and Gαs, which respectively inhibit or activate adenylyl cyclase (AC), modulating cyclic AMP (cAMP) levels. Furthermore, GHS-R1a activation can lead to the recruitment of β-arrestin, which can initiate downstream signaling events independent of G-proteins.
Caption: Multiple signaling pathways activated by ghrelin-bound GHS-R1a.
References
Methodological & Application
Application Notes and Protocols: A Hypothetical In Vivo Experimental Protocol for AZ-Ghs-22 in a Murine Xenograft Model
Disclaimer: Publicly available information on a compound designated "AZ-Ghs-22" is not available at the time of this writing. The following application notes and protocols are presented as a representative template for the in vivo evaluation of a hypothetical small molecule inhibitor in a murine cancer model. The proposed mechanism of action and experimental details are illustrative and should be adapted based on the actual properties of the compound of interest.
Introduction
This compound is a hypothetical small molecule inhibitor designed to target a key signaling pathway implicated in tumorigenesis. This document outlines a detailed protocol for evaluating the in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in a human tumor xenograft mouse model. The described experiments are intended to provide a framework for preclinical assessment and to guide further drug development efforts.
Proposed Signaling Pathway
For the purpose of this protocol, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.
In Vivo Experimental Workflow
The following diagram outlines the general workflow for a typical in vivo efficacy study.
Caption: General workflow for an in vivo xenograft study.
Experimental Protocols
Animal Husbandry
-
Species: Athymic Nude (nu/nu) or NOD-scid gamma (NSG) mice.
-
Age: 6-8 weeks.
-
Housing: Maintained in a specific pathogen-free (SPF) facility in individually ventilated cages.
-
Environment: 12-hour light/dark cycle, controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week prior to experimental manipulation.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Tumor Model
-
Cell Line: A human cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87-MG).
-
Implantation:
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Drug Formulation and Administration
-
Formulation: The formulation vehicle for this compound needs to be determined based on its solubility and stability. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Based on preliminary studies, the recommended route of administration is oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Dosing:
-
Vehicle Control: Administer the formulation vehicle alone.
-
This compound Low Dose: e.g., 25 mg/kg.
-
This compound High Dose: e.g., 50 mg/kg.
-
The dosing volume is typically 10 mL/kg.
-
Dosing should occur once daily (QD) or twice daily (BID) for a specified period (e.g., 21-28 days).
-
Efficacy Study
-
Monitor tumor growth post-implantation.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Initiate treatment as described in section 4.3.
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weight twice weekly as an indicator of toxicity.
-
Monitor animals daily for any clinical signs of distress.
-
The study endpoint is reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or at the end of the treatment period.
-
At the endpoint, euthanize mice and collect tumors, blood, and other relevant organs for further analysis.
Data Presentation
Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | QD | Data | - |
| This compound Low | 25 | QD | Data | Data |
| This compound High | 50 | QD | Data | Data |
TGI (%) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | Data | Data | Data |
| This compound Low | 25 | Data | Data | Data |
| This compound High | 50 | Data | Data | Data |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Pharmacokinetic (PK) Study
-
Administer a single dose of this compound to a separate cohort of tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.
-
Key PK parameters to be determined are presented in the table below.
| Parameter | Description | Value |
| Cmax | Maximum plasma concentration | Data |
| Tmax | Time to reach Cmax | Data |
| AUC(0-t) | Area under the curve from time 0 to the last measured time point | Data |
| t1/2 | Half-life | Data |
Pharmacodynamic (PD) Study
-
At the end of the efficacy study, or in a separate satellite group, collect tumors at specified time points after the final dose.
-
Prepare tumor lysates for Western blot analysis to assess the modulation of target proteins.
-
Probe for phosphorylated and total levels of key downstream effectors of the PI3K pathway, such as p-Akt, Akt, p-S6K, and S6K, to confirm target engagement.
These detailed protocols and application notes provide a comprehensive framework for the in vivo evaluation of the hypothetical compound this compound. Researchers and drug development professionals can adapt this template to suit the specific characteristics of their small molecule inhibitors and experimental models.
Application Notes and Protocols for the Use of AZ-Ghs-22 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Ghs-22 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] With a reported IC50 value of 0.77 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of GHS-R1a.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in various cell-based assays to facilitate research in areas such as metabolism, neuroendocrinology, and oncology.
GHS-R1a is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[3] As an inverse agonist, this compound is expected to decrease this basal signaling activity, providing a means to probe the functional consequences of reducing GHS-R1a signaling.
Physicochemical Properties and Stock Solution Preparation
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H33ClN6O5S2 | |
| Molecular Weight | 621.2 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | 50 mg/mL in DMSO | |
| 25 mg/mL in 0.1 M HCl | ||
| Storage | Store at -20°C for long-term stability (≥ 4 years) |
Protocol for Stock Solution Preparation
-
Reconstitution: To prepare a high-concentration stock solution, dissolve this compound in 100% dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 6.21 mg of this compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Line Selection
The choice of cell line is critical for studying the effects of this compound. The following table summarizes suitable cell lines.
| Cell Line | GHS-R1a Expression | Notes |
| HEK293T | None (endogenous) | Ideal for stable or transient transfection with a GHS-R1a expression vector. Allows for the study of receptor signaling in a controlled environment. |
| A549 | Endogenous | A human lung carcinoma cell line that has been shown to endogenously express GHS-R1a. |
| PC-3 | Endogenous | A human prostate cancer cell line that expresses GHS-R1a and can be used to study its role in cancer biology. |
| COS-7 | None (endogenous) | Similar to HEK293T, this cell line can be transfected with the GHS-R1a receptor for in vitro assays. |
Experimental Protocols
The following are detailed protocols for common cell-based assays to characterize the activity of this compound.
GHS-R1a Signaling Pathway Analysis
The GHS-R1a receptor primarily couples to the Gq/11 G-protein, leading to the activation of Phospholipase C (PLC), which in turn catalyzes the production of inositol phosphates (IPs) and the mobilization of intracellular calcium ([Ca2+]i). Due to its high constitutive activity, a key feature of GHS-R1a is its basal signaling in the absence of an agonist. This compound, as an inverse agonist, is expected to reduce these basal signaling levels.
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of IP3, to quantify Gq/11 signaling.
Materials:
-
HEK293T cells stably expressing GHS-R1a
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES)
-
LiCl solution
-
This compound
-
IP-One HTRF Assay Kit (or equivalent)
Protocol:
-
Cell Seeding: Seed HEK293T-GHS-R1a cells in a 96-well plate at a density of 50,000 cells/well and culture for 48 hours.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer containing LiCl (to inhibit IP1 degradation).
-
Add the diluted this compound to the cells. Include a vehicle control (DMSO) to measure the basal IP1 level.
-
To determine the agonist effect for comparison, a known GHS-R1a agonist (e.g., ghrelin) can be used as a positive control in separate wells.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Lyse the cells and measure IP1 accumulation according to the manufacturer's instructions for the HTRF assay kit.
-
Data Analysis: The inverse agonistic effect of this compound is determined by the reduction in the basal IP1 signal. Calculate the IC50 value from the dose-response curve.
This assay measures transient changes in intracellular calcium concentration upon receptor modulation.
Materials:
-
HEK293T cells stably expressing GHS-R1a or PC-3 cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Measure the baseline fluorescence for a short period.
-
Add varying concentrations of this compound and continue to monitor the fluorescence signal over time.
-
-
Data Analysis: The inverse agonistic activity of this compound will be observed as a decrease in the basal intracellular calcium levels.
Downstream Signaling: ERK Phosphorylation Assay (Western Blot)
Activation of the GHS-R1a can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). As an inverse agonist, this compound is expected to decrease the basal level of ERK phosphorylation.
References
Application Notes and Protocols: AZ-Ghs-22 for Rodent Studies
For Research Use Only. Not for use in humans or veterinary applications.
Introduction
AZ-Ghs-22 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] It binds to GHS-R1a with a high affinity, exhibiting an IC50 value of 0.77 nM.[1][2] The primary mechanism of action of this compound involves the inhibition of the constitutive activity of GHS-R1a, a receptor involved in the regulation of appetite and energy homeostasis. In preclinical rodent models, administration of this compound has been demonstrated to significantly decrease food intake. These application notes provide a summary of recommended dosage ranges and detailed protocols for the use of this compound in rodent-based research studies.
Compound Details
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1143020-91-0 |
| Molecular Formula | C27H33ClN6O5S2 |
| Molecular Weight | 621.2 g/mol |
| Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) Inverse Agonist |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | DMSO: 50 mg/mL, 0.1 M HCl: 25 mg/mL |
Data Presentation: Recommended Dosage for Rodent Studies
The appropriate dosage of this compound will vary depending on the specific research question, rodent species, and administration route. The following tables provide a summary of a reported effective dose and guidance for establishing optimal dosing for your studies.
Table 1: Reported Efficacious Dose of this compound in Mice
| Species | Route of Administration | Dosage (mg/kg) | Observed Effect | Reference |
| Mouse | Not Specified | 100 | 54% decrease in food intake in the first two hours post-administration. |
Table 2: General Guidance for Dose-Ranging Studies
| Study Type | Suggested Starting Dose (mg/kg) | Dose Escalation | Frequency |
| Pharmacokinetic (PK) | 10 | 3-fold increments (e.g., 10, 30, 100) | Single dose |
| Pharmacodynamic (PD) | 10 | 3-fold increments (e.g., 10, 30, 100) | Single or multiple doses |
| Efficacy | 30 | Based on PK/PD data | Daily or as determined by study design |
| Tolerability | 100 | 2-fold increments up to a Maximum Tolerated Dose (MTD) | Daily for 7-14 days |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Dosing
This protocol describes the preparation of a dosing solution for oral gavage administration.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex thoroughly until a homogenous mixture is achieved.
-
Add the saline and vortex again.
-
-
Dissolve this compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the solid compound and vortex to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
-
Final Preparation.
-
Visually inspect the solution for any undissolved particles.
-
Store the dosing solution at room temperature and protect it from light. It is recommended to prepare the solution fresh on the day of dosing.
-
Protocol 2: Assessment of Food Intake in Mice
This protocol outlines a method to evaluate the effect of this compound on appetite.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Standard rodent chow
-
Metabolic cages or standard housing with pre-weighed food hoppers
-
Analytical balance
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
Procedure:
-
Acclimatization.
-
House mice individually for at least 3 days prior to the study to acclimate them to the housing conditions.
-
Provide ad libitum access to food and water.
-
-
Baseline Food Intake.
-
For 2-3 days before the start of the experiment, measure and record the 24-hour food consumption for each mouse to establish a baseline.
-
-
Dosing.
-
On the day of the experiment, randomize the mice into treatment groups (e.g., vehicle control, 30 mg/kg this compound, 100 mg/kg this compound).
-
Administer the appropriate treatment (e.g., via oral gavage) at a consistent time of day.
-
-
Measurement of Food Intake.
-
Immediately after dosing, provide a pre-weighed amount of food.
-
Measure and record the amount of food remaining at various time points (e.g., 1, 2, 4, 8, and 24 hours post-dosing).
-
Calculate the cumulative food intake for each mouse at each time point.
-
-
Data Analysis.
-
Compare the food intake between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualizations
Caption: Mechanism of this compound as an inverse agonist of the GHS-R1a receptor.
Caption: Experimental workflow for assessing the effect of this compound on food intake in mice.
References
Application Notes and Protocols for AZ-Ghs-22 in Appetite Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Ghs-22 is a potent, non-CNS penetrant inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] The ghrelin system is a critical regulator of energy homeostasis, with ghrelin itself being a potent orexigenic (appetite-stimulating) hormone.[1] The GHS-R1a exhibits a high degree of constitutive activity, meaning it is active even in the absence of ghrelin.[1] Inverse agonists like this compound not only block the action of ghrelin but also suppress this basal receptor activity, making them attractive candidates for the therapeutic intervention of obesity and other metabolic disorders by reducing appetite and promoting weight loss.[2] These application notes provide detailed protocols for the in vivo study of this compound in the context of appetite regulation.
Mechanism of Action
This compound exerts its effects by binding to the GHS-R1a with high affinity. As an inverse agonist, it reduces the constitutive signaling of the receptor, which is thought to contribute to the baseline drive for food intake. This leads to a reduction in appetite and subsequent food consumption.[1]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species | Notes |
| IC₅₀ | 0.77 nM | Not Specified | Measures the concentration of this compound required to inhibit 50% of the binding to the GHS-R1a. |
| Food Intake Reduction | 54% | Mouse | Reduction in food intake observed in the first two hours following a 100 mg/kg dose. |
Table 2: Representative Effects of GHS-R1a Inverse Agonists on Metabolic Parameters
| Parameter | Effect | Animal Model | Notes |
| Food Intake | Decreased | Mice | Acute and chronic administration of GHS-R1a inverse agonists has been shown to reduce food intake. |
| Body Weight | Decreased | Diet-induced obese mice | Chronic administration leads to a reduction in body weight, primarily due to loss of fat mass. |
| Glucose Tolerance | Improved | Zucker diabetic fatty rats | GHS-R1a inverse agonists can improve glucose tolerance and reduce fasting glucose levels. |
| Blood Lipids | Decreased | Diet-induced obese mice | Reductions in blood triglyceride levels have been observed with GHS-R1a inverse agonist treatment. |
Note: Data in Table 2 is representative of the effects of GHS-R1a inverse agonists as a class. Specific dose-response data for this compound on all these parameters is not publicly available and would need to be determined empirically.
Experimental Protocols
Protocol 1: Acute Food Intake Study in Mice
Objective: To evaluate the short-term effect of this compound on food intake.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, to be optimized based on solubility data)
-
Standard laboratory mouse chow
-
Animal balance
-
Metabolic cages or standard cages with food hoppers
Procedure:
-
Animal Acclimation: House male C57BL/6 mice (8-10 weeks old) individually for at least 3 days to acclimate to the cages and handling. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting: Prior to dosing, fast the mice for 18 hours with free access to water to standardize hunger levels.
-
Baseline Measurements: Weigh each mouse immediately before dosing.
-
Compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer a single dose of this compound (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow in the food hopper.
-
Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Account for any spillage.
-
Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Chronic Body Weight and Composition Study in Diet-Induced Obese (DIO) Mice
Objective: To assess the long-term effects of this compound on body weight, body composition, and food intake in a model of obesity.
Materials:
-
This compound
-
Vehicle
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow
-
Animal balance
-
Body composition analyzer (e.g., EchoMRI)
-
Metabolic cages (optional, for detailed metabolic phenotyping)
Procedure:
-
Induction of Obesity: Feed male C57BL/6 mice (6-8 weeks old) a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomize the DIO mice into treatment groups (e.g., vehicle, this compound at various doses) based on body weight.
-
Baseline Measurements: Before initiating treatment, measure and record the body weight and body composition (fat mass and lean mass) of each mouse.
-
Chronic Dosing: Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) for a period of 2-4 weeks.
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily or every other day.
-
Food Intake: Measure daily food intake for each cage.
-
Body Composition: Measure body composition weekly.
-
-
Terminal Procedures (Optional): At the end of the study, blood samples can be collected for analysis of plasma glucose, insulin, and lipid levels.
-
Data Analysis: Analyze the changes in body weight, body composition, and food intake over time using appropriate statistical methods (e.g., repeated measures ANOVA).
Visualizations
Caption: GHS-R1a Signaling in Appetite Regulation.
Caption: In Vivo Study Workflow for this compound.
References
Application Notes and Protocols for In Vitro Functional Assays of AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Ghs-22 is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] The GHS-R1a is a G-protein coupled receptor (GPCR) that plays a critical role in regulating appetite, energy homeostasis, and growth hormone secretion.[4] A key characteristic of the GHS-R1a is its high degree of constitutive activity, meaning it signals intracellularly even in the absence of its endogenous ligand, ghrelin.[5] This constitutive signaling is physiologically significant and presents a therapeutic target for conditions such as obesity.
Inverse agonists like this compound are valuable tools for studying GHS-R1a function and represent a promising therapeutic strategy. By binding to the receptor, they reduce its basal, ligand-independent signaling activity. These application notes provide detailed protocols for in vitro functional assays to characterize the inverse agonist activity of this compound on the GHS-R1a. The primary signaling pathway for the constitutively active GHS-R1a involves coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol phosphates and subsequent mobilization of intracellular calcium.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the known in vitro activity of this compound. As an inverse agonist, its potency is typically characterized by its ability to inhibit the constitutive activity of the GHS-R1a receptor.
| Assay Type | Target | Species | Parameter | Value (nM) | Reference |
| Radioligand Binding | GHS-R1a | Human | IC50 | 0.77 | |
| Radioligand Binding | GHS-R1a | Mouse | IC50 | 1.1 | |
| Radioligand Binding | GHS-R1a | Rat | IC50 | 3.4 |
Note: The IC50 values from radioligand binding assays represent the concentration of this compound required to displace 50% of a radiolabeled ligand from the GHS-R1a receptor, indicating its binding affinity. Functional IC50 values from assays measuring the inhibition of constitutive signaling are expected to be in a similar nanomolar range.
Mandatory Visualizations
GHS-R1a Constitutive Signaling and Inhibition by this compound
Caption: GHS-R1a constitutive signaling pathway and its inhibition by this compound.
Experimental Protocols
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the inverse agonist effect of this compound by measuring the reduction in constitutively produced inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound.
-
Black-walled, clear-bottom 96- or 384-well assay plates.
-
Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Plate HEK293-GHS-R1a cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid is included to inhibit the efflux of the dye from the cells.
-
Remove the culture medium and add the dye-loading solution to each well.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a serial dilution of this compound in assay buffer.
-
Place the assay plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument then adds the this compound dilutions to the wells.
-
Continue to measure the fluorescence kinetically for a further 2-5 minutes. A decrease in fluorescence intensity indicates a reduction in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is measured as the change in fluorescence from the baseline before compound addition to the minimum fluorescence signal after compound addition.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for the inhibition of constitutive calcium levels.
-
[35S]GTPγS Binding Assay
This is a membrane-based functional assay that directly measures the activation of G-proteins. An inverse agonist like this compound will decrease the basal level of [35S]GTPγS binding to G-proteins mediated by the constitutively active GHS-R1a.
Materials:
-
Cell membranes prepared from cells overexpressing GHS-R1a.
-
[35S]GTPγS (radiolabeled).
-
Non-radiolabeled GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
This compound.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell membranes (e.g., 10-20 µg of protein), GDP (e.g., 10 µM final concentration), and varying concentrations of this compound in assay buffer.
-
Include a "basal" control (no compound) and a "non-specific binding" control (with excess non-radiolabeled GTPγS).
-
-
Incubation:
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
-
Initiation of Reaction:
-
Start the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
The inverse agonist effect is seen as a concentration-dependent decrease in [35S]GTPγS binding below the basal level.
-
Plot the percentage inhibition of basal binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Applications - CAT N°: 34611 [bertin-bioreagent.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GHS-R1a Binding Assay Using AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion.[1][2] Its activation by the endogenous ligand ghrelin initiates a cascade of intracellular signaling events.[3][4] The receptor's significant constitutive activity, estimated at around 50% of its maximal response even without an agonist, also contributes to its physiological effects.[1] This makes GHS-R1a a compelling target for therapeutic intervention in metabolic disorders. AZ-Ghs-22 is a potent inverse agonist of GHS-R1a, effectively binding to the receptor and reducing its basal activity.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the GHS-R1a receptor.
GHS-R1a Signaling Pathways
Upon activation, GHS-R1a primarily couples to the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). GHS-R1a can also couple to other G proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, which can lead to receptor internalization and activation of other kinases like ERK and AKT.
Quantitative Data Summary
The following table summarizes the binding characteristics of this compound to the GHS-R1a receptor. This data is typically obtained through competitive binding assays as described in the protocol below.
| Compound | Parameter | Value | Receptor Source |
| This compound | IC50 | 0.77 nM | Recombinant human GHS-R1a |
Note: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: GHS-R1a Radioligand Competition Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (IC50, Ki) of a test compound, such as this compound, for the GHS-R1a receptor. The assay measures the ability of the unlabeled test compound to displace a specific radioligand from the receptor.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable radiolabeled GHS-R1a ligand (e.g., [125I]-Ghrelin or [35S]-MK-0677). The concentration should be approximately at its Kd for the receptor.
-
Test Compound: this compound or other compounds of interest, prepared in a dilution series.
-
Non-specific Binding Control: A high concentration of an unlabeled GHS-R1a ligand (e.g., 10 µM ghrelin) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Cell Harvester.
Experimental Workflow
Detailed Procedure
-
Preparation:
-
Thaw the GHS-R1a membrane preparation on ice and resuspend it in the assay buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should typically span from 10-12 M to 10-5 M.
-
Dilute the radioligand in the assay buffer to a final concentration of approximately its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the diluted radioligand, and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand (e.g., 10 µM ghrelin), 50 µL of the diluted radioligand, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of the diluted radioligand, and 150 µL of the membrane preparation.
-
Each condition should be performed in triplicate. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation. Incubation times and temperatures may need to be optimized to ensure equilibrium is reached.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter mat (pre-soaked in 0.3-0.5% PEI) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat, for example, at 50°C for 30 minutes.
-
Add scintillation cocktail to each well of the filter mat.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate the mean counts per minute (CPM) for each triplicate.
-
Determine the specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
For the competition wells, express the specific binding as a percentage of the total specific binding.
-
% Specific Binding = (Specific Binding at [this compound] / Total Specific Binding) * 100
-
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
If the Kd of the radioligand is known, calculate the Ki for this compound using the Cheng-Prusoff equation.
Alternative Assay Format: Scintillation Proximity Assay (SPA)
For a more high-throughput and homogeneous assay format, a Scintillation Proximity Assay (SPA) can be employed. This method eliminates the need for a filtration step.
-
Principle: In an SPA, GHS-R1a-expressing membranes are coupled to scintillant-containing beads. When a radioligand binds to the receptor, it comes into close proximity with the bead, stimulating the scintillant to emit light. Unbound radioligand in the solution is too far away to cause a signal.
-
Advantages: Reduced handling steps, miniaturization potential, and suitability for automation.
-
Procedure: The assay components (membranes coupled to SPA beads, radioligand, and test compound) are mixed in a microplate, incubated, and then read directly on a scintillation counter. The principles of total, non-specific, and competitive binding remain the same.
References
Application Notes and Protocols for AZ-Ghs-22 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AZ-Ghs-22, a potent and non-CNS penetrant inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), in animal studies. The following protocols and data are based on available scientific literature and are intended to guide researchers in designing and executing in vivo experiments.
Introduction
This compound is a valuable research tool for investigating the role of the ghrelin receptor (GHS-R1a) in various physiological processes, particularly in the regulation of food intake and energy homeostasis. As an inverse agonist, this compound reduces the constitutive activity of the GHS-R1a, making it a potential therapeutic agent for metabolic disorders such as obesity.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a mouse model. This data has been extracted from preclinical studies investigating the effect of this compound on food intake.
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Time Point | Effect on Food Intake |
| This compound | Mouse | 100 | Not Specified | 2 hours | 54% decrease |
Note: The specific administration route for the 100 mg/kg dose was not detailed in the available public information. Researchers should refer to the primary literature for precise experimental details.
Signaling Pathway of GHS-R1a
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand ghrelin, activates downstream signaling cascades. As an inverse agonist, this compound is expected to suppress the basal activity of this pathway.
Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for an acute food intake study in mice to evaluate the efficacy of this compound. This protocol is based on standard methodologies and should be adapted to specific research needs and institutional guidelines.
Objective: To determine the effect of a single administration of this compound on food intake in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in water, 10% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
Metabolic cages or standard housing with pre-weighed food hoppers
-
Animal balance
-
Administration supplies (e.g., oral gavage needles, syringes)
Experimental Workflow:
Caption: General experimental workflow for an acute food intake study.
Procedure:
-
Animal Acclimatization:
-
House mice individually in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12:12 hour light-dark cycle) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Fasting:
-
To standardize appetite, fast the mice for a predetermined period (e.g., 16 hours) overnight with free access to water.
-
-
Compound Preparation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Prepare a vehicle-only control solution.
-
-
Grouping and Dosing:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound at various doses).
-
Record the body weight of each mouse.
-
Administer the assigned treatment via the chosen route (e.g., oral gavage) at a volume appropriate for the mouse's body weight (e.g., 10 mL/kg).
-
-
Food Intake Measurement:
-
Immediately after dosing, return the mice to their cages with a pre-weighed amount of food.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each mouse at each time point.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the food intake between the vehicle and this compound treated groups.
-
Important Considerations:
-
Vehicle Selection: The choice of vehicle is critical and should be inert and non-toxic. A pilot study to assess the tolerability of the vehicle is recommended.
-
Route of Administration: While the specific route for the cited study is not publicly available, oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) are common routes for such compounds. The choice of route will depend on the compound's properties and the study's objectives.
-
Animal Welfare: All animal procedures must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
Pharmacokinetics: For more comprehensive studies, it is advisable to conduct pharmacokinetic analysis to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound when administered via different routes. This will help in correlating the compound's exposure with its pharmacodynamic effects.
Troubleshooting & Optimization
AZ-Ghs-22 solubility issues and solutions
Welcome to the technical support center for AZ-Ghs-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4] As an inverse agonist, it reduces the constitutive activity of the receptor.[5] The GHS-R1a receptor is a G protein-coupled receptor (GPCR) primarily involved in regulating growth hormone secretion, appetite, and energy homeostasis.
Q2: What is the known solubility of this compound?
A2: The solubility of this compound has been determined in the following solvents:
-
50 mg/mL in DMSO
-
25 mg/mL in 0.1 M HCl
Troubleshooting Guide: Solubility Issues and Solutions
This guide addresses common solubility challenges encountered when working with this compound.
Problem 1: My this compound powder is not dissolving in the initial solvent.
-
Solution 1.1: Ensure you are using an appropriate solvent. Based on available data, DMSO is the recommended initial solvent for preparing a high-concentration stock solution.
-
Solution 1.2: Apply gentle heating and vortexing. Warming the solution to 37°C and vortexing can aid in the dissolution of the compound.
-
Solution 1.3: Use a high-quality, anhydrous grade solvent. The presence of water in the solvent can sometimes hinder the dissolution of hydrophobic compounds.
Problem 2: Precipitation occurs when I dilute my this compound stock solution into my aqueous cell culture media or buffer.
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous environment.
-
Solution 2.1: Lower the final concentration. The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try testing a lower final concentration.
-
Solution 2.2: Optimize the dilution step.
-
Pre-warm the aqueous medium: Warming your cell culture media or buffer to 37°C before adding the stock solution can help maintain solubility.
-
Increase the final volume: Adding a small volume of the stock solution to a larger volume of the aqueous medium allows for better dispersion.
-
Add the stock solution dropwise while gently stirring: This gradual addition method helps to prevent localized high concentrations that can lead to immediate precipitation.
-
-
Solution 2.3: Consider the composition of your media. The pH and presence of proteins in your cell culture media or buffer can influence the solubility of the compound. If issues persist, you may need to empirically test different buffer systems.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL |
| 0.1 M Hydrochloric Acid (HCl) | 25 mg/mL |
Data sourced from
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 621.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.21 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 5-10 minutes.
-
Vortex again until the solution is clear and no particulate matter is visible.
-
-
Storage: Store the stock solution at -20°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous experimental medium (e.g., cell culture media, buffer)
-
Sterile tubes
Procedure:
-
Determine the Final Concentration: Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Prepare the Aqueous Medium: Dispense the required volume of pre-warmed aqueous medium into a sterile tube.
-
Perform the Dilution:
-
While gently vortexing or swirling the aqueous medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
-
Immediate Use: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
Caption: GHS-R1a Signaling Pathway and the Action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Schematic drawing of the major neuroprotective signaling pathways regulated by ghrelin and GHS [pfocr.wikipathways.org]
- 2. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ghs-r1a.com [ghs-r1a.com]
Technical Support Center: Optimizing AZ-Ghs-22 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AZ-Ghs-22 for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist reduces the receptor's basal, or constitutive, activity in the absence of an agonist.[2][3] The GHS-R1a receptor is known to have a high level of constitutive activity, which is physiologically significant.[2][4]
Q2: Which cell lines are recommended for in vitro studies with this compound?
HEK293 (Human Embryonic Kidney 293) and COS-7 (monkey kidney fibroblast-like) cells are commonly used for studying GHS-R1a. These cell lines are readily transfectable and provide a low-background system for heterologous expression of the receptor. Stably expressing cell lines are recommended for consistent and reproducible results. Some cancer cell lines, such as the prostate cancer cell lines PC-3 and DU-145, and breast cancer cell lines T47D and MCF7, have been shown to endogenously express GHS-R1a.
Q3: What are the key in vitro assays to assess the activity of this compound?
The primary in vitro assays for characterizing this compound's inverse agonist activity focus on signaling pathways downstream of GHS-R1a activation. These include:
-
Calcium Mobilization Assays: GHS-R1a couples to the Gαq/11 pathway, leading to an increase in intracellular calcium. Inverse agonists will decrease the basal calcium levels.
-
Inositol Phosphate (IP) Accumulation Assays: Activation of the Gαq/11 pathway also leads to the production of inositol phosphates. An inverse agonist will reduce the basal levels of IP accumulation.
-
ERK Phosphorylation Assays: GHS-R1a activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Inverse agonism would be measured as a decrease in basal ERK phosphorylation.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element (e.g., Serum Response Element, SRE) that is activated by GHS-R1a signaling.
Q4: How should I prepare my this compound stock solution?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: High Basal Activity in Control Cells
-
Problem: You observe a high signal in your untreated or vehicle-treated control cells, making it difficult to measure the inhibitory effect of this compound.
-
Cause: This is likely due to the high constitutive activity of the GHS-R1a receptor.
-
Solutions:
-
Optimize Cell Density: The level of receptor expression can influence the basal signal. Titrate the number of cells seeded per well to find an optimal density that provides a measurable window between the basal and inverse agonist-treated conditions.
-
Use a Known Inverse Agonist as a Control: Include a reference inverse agonist, such as [D-Arg¹, D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-substance P, to confirm that the observed basal activity can be suppressed.
-
Assay Time: The duration of the assay can impact the signal window. Optimize the incubation time with this compound to achieve the maximal reduction in basal activity.
-
Issue 2: Inconsistent Dose-Response Curves
-
Problem: The dose-response curve for this compound is not sigmoidal or shows high variability between experiments.
-
Cause: This can be due to issues with compound solubility, stability, or the assay conditions.
-
Solutions:
-
Confirm Solubility: Visually inspect your diluted this compound solutions for any precipitation. If solubility is an issue, you may need to adjust the DMSO concentration in your stock or use a different solubilizing agent, ensuring it is compatible with your cell line.
-
Assess Compound Stability: The stability of small molecules in aqueous solutions can be pH and temperature-dependent. Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock.
-
Appropriate Curve Fitting: Use a non-linear regression model suitable for inverse agonists. A four-parameter logistic equation is commonly used. Ensure your data points span a wide enough concentration range to define both the top and bottom plateaus of the curve.
-
Issue 3: Potential Off-Target Effects
-
Problem: You observe cellular effects that are not consistent with the known signaling pathways of GHS-R1a.
-
Cause: this compound, as a benzothiazole derivative, may have off-target activities.
-
Solutions:
-
Use a GHS-R1a Knockout or Antagonist Control: To confirm that the observed effects are mediated by GHS-R1a, use a cell line where the receptor has been knocked out or pre-treat the cells with a known neutral antagonist of GHS-R1a.
-
Off-Target Screening: If off-target effects are suspected, consider performing a broader screening against a panel of other receptors and kinases.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 0.77 nM | GHS-R1a binding | |
| Functional Activity | Inverse Agonist | GHS-R1a expressing cells |
Note: Further quantitative data from functional assays would need to be determined empirically.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Calcium Mobilization | 0.1 nM - 1 µM | A 10-point dose-response curve is recommended. |
| IP Accumulation | 0.1 nM - 1 µM | Ensure sufficient incubation time for signal generation. |
| ERK Phosphorylation | 1 nM - 1 µM | Time-course experiments may be necessary to determine the optimal stimulation time. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells stably expressing GHS-R1a in a black, clear-bottom 96-well plate at a density of 50,000-80,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and monitor the change in fluorescence over time.
-
Data Analysis: The decrease in fluorescence intensity corresponds to a reduction in intracellular calcium. Plot the change in fluorescence against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Mandatory Visualizations
Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration in vitro.
References
Troubleshooting inconsistent results with AZ-Ghs-22
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using AZ-Ghs-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] It binds to GHS-R1a with a reported IC50 value of 0.77 nM.[1][2] As an inverse agonist, it not only blocks the action of the endogenous ligand ghrelin but also reduces the basal, constitutive activity of the receptor.
Q2: How should I prepare and store this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, dissolve the compound in a suitable organic solvent like DMSO. It is advisable to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation and potential precipitation in aqueous solutions.
Q3: What are the common applications of this compound in research?
This compound is primarily used in studies related to metabolism and neuroscience.[1] Given its function as an inverse agonist of the ghrelin receptor, it is a valuable tool for investigating the physiological roles of GHS-R1a, including appetite regulation, energy homeostasis, and growth hormone release. In preclinical studies, it has been observed to decrease food intake in mice.
Q4: What are the key parameters to consider when designing a cell-based assay with this compound?
When designing a cell-based assay, it's important to consider factors such as cell density, the passage number of the cells, and the incubation duration with the compound. For longer incubations, the stability of this compound in the media should be taken into account. It is also crucial to select an appropriate assay that can measure the activity of GHS-R1a, which is a G-protein coupled receptor (GPCR).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in experimental results can obscure the true effect of the compound. Here’s a systematic approach to troubleshoot this issue:
-
Potential Cause: Pipetting Inaccuracy
-
Troubleshooting Step: Ensure that your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Preparing a master mix of reagents to be dispensed across the plate can also help ensure consistency.
-
-
Potential Cause: Edge Effects
-
Troubleshooting Step: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with a buffer or sterile water.
-
-
Potential Cause: Inconsistent Cell Seeding
-
Troubleshooting Step: An uneven distribution of cells across the plate will lead to variability. Ensure that your cell suspension is homogenous before and during plating.
-
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration. The following steps can help improve the consistency of this critical parameter:
-
Potential Cause: Variable Enzyme/Receptor Activity
-
Troubleshooting Step: Ensure that the cells expressing GHS-R1a are healthy and within a consistent passage number range, as high passage numbers can alter cellular characteristics and responses.
-
-
Potential Cause: Compound Solubility and Stability
-
Troubleshooting Step: Visually inspect for any precipitation of this compound in your assay buffer. Determine the solubility of the compound under the final assay conditions and ensure its stability over the course of the experiment.
-
-
Potential Cause: Fluctuations in Assay Conditions
-
Troubleshooting Step: Maintain consistent incubation times and temperatures. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously to ensure uniform treatment.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H33N5O4 |
| Molecular Weight | 515.6 g/mol |
| Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) |
| Activity | Inverse Agonist |
| IC50 | 0.77 nM |
Table 2: Sample Dose-Response Data for this compound in a GHS-R1a Constitutive Activity Assay
| Concentration (nM) | % Inhibition of Basal Activity (Mean) | Standard Deviation |
| 0.1 | 5.2 | 1.5 |
| 0.3 | 15.8 | 2.1 |
| 1.0 | 48.9 | 3.5 |
| 3.0 | 75.4 | 4.2 |
| 10.0 | 92.1 | 2.8 |
| 30.0 | 98.5 | 1.9 |
| 100.0 | 99.1 | 1.2 |
Experimental Protocols
Protocol: Measuring Inverse Agonist Activity of this compound using a cAMP Assay
This protocol outlines a method to determine the effect of this compound on the basal cyclic adenosine monophosphate (cAMP) levels in cells constitutively expressing GHS-R1a.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human GHS-R1a in appropriate media.
-
Seed the cells into a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in a suitable assay buffer to achieve the desired final concentrations.
-
Remove the culture media from the cells and add the diluted this compound solutions. Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., a luminescence or fluorescence-based kit).
-
Measure the cAMP levels using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the basal cAMP level for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Hypothetical GHS-R1a signaling pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: General experimental workflow for testing this compound.
References
Potential off-target effects of AZ-Ghs-22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of AZ-Ghs-22, a potent GHS-R1a inverse agonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] It binds to GHS-R1a with high affinity, exhibiting an IC50 value of 0.77 nM.[1][2] As an inverse agonist, it reduces the constitutive activity of the receptor. The primary, on-target effect of this compound is a reduction in food intake.[2]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no publicly available data detailing specific off-target effects of this compound. However, as with any small molecule inhibitor, there is a potential for off-target binding, which can lead to unintended biological consequences. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental models.
Q3: What general types of off-target effects can be anticipated with a small molecule inhibitor like this compound?
A3: Potential off-target effects for a small molecule can be broadly categorized as:
-
Pharmacological off-target effects: Binding to other receptors, enzymes, or ion channels. For this compound, this could include other G-protein coupled receptors (GPCRs) with structural homology to GHS-R1a.
-
Cellular toxicity: Effects on cell viability, proliferation, or apoptosis that are independent of GHS-R1a inhibition.
-
Physicochemical interference: Some compounds can interfere with assay readouts through aggregation, fluorescence, or other non-specific mechanisms.
Q4: How can I proactively assess the selectivity of this compound in my experiments?
A4: A multi-pronged approach is recommended:
-
In silico analysis: Use computational tools to predict potential off-target binding based on the structure of this compound.
-
In vitro profiling: Screen this compound against a panel of receptors, kinases, and other common off-target classes.
-
Cell-based assays: Employ counterscreens using cell lines that do not express GHS-R1a to distinguish on-target from off-target effects.
-
Use of controls: Always include appropriate positive and negative controls in your experiments, including a structurally related but inactive compound if available.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response
Q: I am observing a cellular phenotype (e.g., decreased cell viability, changes in morphology) in my GHS-R1a expressing cells treated with this compound, but the effect seems stronger than expected or inconsistent with known GHS-R1a signaling. How can I determine if this is an off-target effect?
A: This is a common scenario when working with potent inhibitors. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Engagement:
-
Dose-Response Curve: Perform a full dose-response experiment. An on-target effect should exhibit a sigmoidal curve consistent with the known potency of this compound. Off-target effects may appear at higher concentrations.
-
Rescue Experiment: If possible, try to rescue the phenotype by co-administering the natural ligand (ghrelin) at a high concentration to compete with this compound for binding to GHS-R1a.
-
-
Test in a GHS-R1a Null System:
-
Use a GHS-R1a Knockout/Knockdown Cell Line: The most definitive way to identify an off-target effect is to treat a cell line that does not express GHS-R1a with this compound. If the unexpected phenotype persists in these cells, it is likely an off-target effect.
-
Parental Cell Line: If a knockout line is not available, use the parental cell line from which the GHS-R1a expressing line was derived.
-
-
Orthogonal Approaches:
-
Use a Structurally Different GHS-R1a Antagonist: If another GHS-R1a antagonist with a different chemical scaffold is available, test if it recapitulates the same phenotype. If it does not, the effect observed with this compound may be due to its specific chemical structure rather than its action on GHS-R1a.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Q: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A: Inconsistency can arise from issues with the compound itself or the experimental setup.
-
Compound Integrity and Solubility:
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO). Precipitation in your working solution can lead to variable effective concentrations. Visually inspect for precipitates and consider a brief centrifugation of the working solution before adding it to your assay.
-
Stability: The stability of small molecules in solution can be affected by factors like pH, light exposure, and repeated freeze-thaw cycles. Prepare fresh working solutions from a stable stock for each experiment and store the stock solution in small, single-use aliquots at -20°C or -80°C.
-
-
Assay Conditions:
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect your cells or assay (typically <0.5%).
-
Incubation Time: Off-target effects can sometimes manifest with different kinetics than on-target effects. Ensure your incubation times are consistent.
-
Data Presentation
When presenting data from off-target screening, a tabular format is highly effective for clarity and comparison.
Table 1: Example Selectivity Panel Data for this compound
| Target Class | Target Name | % Inhibition at 1 µM this compound | IC50 (nM) |
| Primary Target | GHS-R1a | 100% | 0.77 |
| GPCR (Family A) | Receptor X | 8% | >10,000 |
| GPCR (Family A) | Receptor Y | 12% | >10,000 |
| Kinase | Kinase Z | 2% | >10,000 |
| Ion Channel | Channel A | 5% | >10,000 |
This is example data. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: GHS-R1a Negative Cell Line Counterscreen
Objective: To determine if a cellular effect of this compound is dependent on the presence of GHS-R1a.
Methodology:
-
Cell Culture: Culture both the GHS-R1a expressing cell line and the corresponding parental/knockout cell line under identical conditions.
-
Seeding: Plate both cell lines at the same density in parallel plates.
-
Treatment: Prepare a serial dilution of this compound. Treat both cell lines with a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period to observe the phenotype of interest (e.g., 24, 48, or 72 hours for a viability assay).
-
Assay: Perform the relevant assay to measure the phenotype (e.g., a CellTiter-Glo® assay for viability, microscopy for morphological changes, or a specific functional assay).
-
Data Analysis: Plot the dose-response curves for both cell lines. If the effect is on-target, you will see a potent response in the GHS-R1a expressing cells and a significantly weaker or no response in the negative cell line.
Protocol 2: General Cytotoxicity Assessment
Objective: To assess the general cytotoxic potential of this compound.
Methodology:
-
Cell Selection: Choose a common and robust cell line (e.g., HEK293T or HeLa) that does not endogenously express high levels of GHS-R1a.
-
Plating: Seed the cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Dosing: Treat the cells with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate for a standard duration (e.g., 48 hours).
-
Viability Measurement: Use a reliable method to measure cell viability, such as an MTT or a real-time live-cell imaging assay.
-
Analysis: Calculate the CC50 (concentration that causes 50% cell death). A low CC50 value may indicate general cytotoxicity.
Visualizations
Caption: Hypothetical GHS-R1a signaling and potential off-target interaction of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
Technical Support Center: Interpreting Unexpected Data from AZ-Ghs-22 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving AZ-Ghs-22, a novel modulator of the Ghrelin Receptor (GHS-R1a).
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected agonistic response with this compound in our cell-based assays. What could be the cause?
A1: A weaker than expected response can stem from several factors. Firstly, verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Secondly, ensure the health and passage number of your cell line expressing the Ghrelin Receptor. High passage numbers can lead to altered receptor expression levels. Finally, consider the possibility of biased agonism, where this compound may preferentially activate one signaling pathway (e.g., Gαq/11-PLC-IP3-Ca2+) over another (e.g., Gαi/o-AC-cAMP).
Q2: Our in-vivo studies with this compound are showing paradoxical effects, such as appetite suppression instead of stimulation. How do we interpret this?
A2: Paradoxical in-vivo effects are complex and can be multifactorial. Off-target effects are a primary consideration; this compound might be interacting with other receptors that regulate appetite. It is also possible that at high concentrations, this compound is causing receptor desensitization and internalization, leading to a blunted or reversed physiological response. Consider performing a dose-response study over a wider range and investigating potential off-target binding.
Q3: We are seeing high variability between replicate wells in our 96-well plate-based calcium mobilization assay. What are the common causes?
A3: High variability in plate-based assays often points to technical inconsistencies. Ensure uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable receptor expression per well. Check for edge effects on your plates; evaporation from outer wells can concentrate reagents and affect cell health. Finally, ensure your automated liquid handling equipment is properly calibrated to dispense consistent volumes of both cell suspension and compound.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curve for this compound
If you are observing a non-sigmoidal or shifted dose-response curve for this compound in your functional assays, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for an inconsistent dose-response curve.
Data Interpretation Table:
| Observation | Potential Cause | Recommended Action |
| Shallow Hill Slope | Mixed agonism/antagonism, allosteric modulation, or assay interference. | Perform receptor binding studies to confirm mechanism of action. |
| Rightward Shift in EC50 | Presence of a competitive antagonist, or lower compound potency. | Verify the absence of contaminating antagonists. Re-synthesize or re-purify the compound. |
| Leftward Shift in EC50 | Presence of a positive allosteric modulator, or higher compound potency. | Screen for synergistic effects with other media components. |
| Biphasic Response | Off-target effects at higher concentrations, or receptor desensitization. | Widen the dose range and investigate off-target activity. |
Issue 2: Unexpected Downstream Signaling Profile
If this compound is activating an unexpected signaling pathway or failing to activate an expected one, consider the following.
Ghrelin Receptor (GHS-R1a) Signaling Pathways:
The Ghrelin Receptor is known to couple to multiple G-protein subtypes, leading to diverse downstream effects. This compound may exhibit biased agonism, preferentially activating one pathway.
Caption: Simplified signaling pathways of the Ghrelin Receptor (GHS-R1a).
Data Interpretation Table:
| Expected Pathway | Observed Result | Potential Interpretation | Suggested Follow-up Experiment |
| Gαq/11 (↑ Ca2+) | Strong Ca2+ signal, weak cAMP inhibition. | This compound is a Gαq/11-biased agonist. | Measure IP1 accumulation as a direct readout of PLC activation. |
| Gαi/o (↓ cAMP) | Weak Ca2+ signal, strong cAMP inhibition. | This compound is a Gαi/o-biased agonist. | Use pertussis toxin to inhibit Gαi/o and confirm pathway dependence. |
| Both Pathways | No signal in either pathway. | This compound may be an antagonist or inverse agonist. | Test this compound in the presence of a known agonist (like ghrelin) to check for competitive antagonism. |
| Other Signal | Activation of MAPK/ERK pathway. | GHS-R1a may signal through β-arrestin pathways. | Perform a β-arrestin recruitment assay. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a method for measuring Gαq/11 activation by assessing changes in intracellular calcium levels using a fluorescent dye.
Caption: Workflow for a calcium mobilization assay.
Protocol 2: cAMP Accumulation Assay (Gαi/o)
This protocol describes a method to measure the inhibition of adenylate cyclase, and thus a decrease in cAMP levels, indicative of Gαi/o activation.
-
Cell Seeding: Seed GHS-R1a expressing cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes to prevent cAMP degradation.
-
Co-stimulation: Add this compound (at various concentrations) along with a fixed concentration of an adenylate cyclase activator (e.g., Forskolin). This will stimulate cAMP production, which can then be inhibited by the Gαi/o-coupled receptor.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Analysis: Plot the inhibition of the Forskolin-induced cAMP signal against the concentration of this compound to determine the IC50.
AZ-Ghs-22 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of AZ-Ghs-22. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Summary
Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. The following table summarizes the available data and general best practices.
| Parameter | Recommendation | Source |
| Storage Temperature | Refer to the Certificate of Analysis (CoA) provided by the supplier. Shipped on dry ice, suggesting frozen storage is likely optimal. | [1][2][3] |
| Storage Conditions | Store in a tightly sealed container. | [4] |
| Light Exposure | Protect from light. | [4] |
| Heat Exposure | Protect from heat. Thermal decomposition may produce toxic gases. | |
| Recommended Solvents | 0.1 M HCl (25 mg/mL), DMSO (50 mg/mL). | |
| General Stability | Stable under normal handling conditions. Avoid strong oxidizing agents. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
Answer:
-
Confirm Solubility Limits: Ensure that the concentration of your solution does not exceed the known solubility limits in the solvent used (e.g., 50 mg/mL in DMSO).
-
Gentle Warming: If the solution was recently removed from cold storage, allow it to equilibrate to room temperature. You can gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.
-
Sonication: Brief sonication can also help to redissolve precipitated material.
-
Solvent Quality: Ensure the solvent used is anhydrous and of high purity, as water contamination can sometimes cause precipitation of hydrophobic compounds.
-
Filtration: If precipitation persists, you may need to filter the solution through a 0.22 µm syringe filter to remove any undissolved material before use in sensitive cellular assays. Note that this will lower the effective concentration of your compound.
Question: I am concerned about the stability of my this compound stock solution. How can I check for degradation?
Answer:
If you suspect degradation, a comparative analytical approach is recommended:
-
Prepare a Fresh Standard: Prepare a new solution from a fresh vial of this compound.
-
Analytical Comparison: Analyze both the suspected degraded solution and the fresh standard using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for assessing the purity of small molecules. A significant decrease in the area of the main peak or the appearance of new peaks in the chromatogram of the suspect solution compared to the fresh standard would indicate degradation.
-
Biological Activity Assay: As a complementary approach, you can perform a biological assay to compare the activity of the suspected solution with a fresh standard. A decrease in potency (e.g., a rightward shift in the IC50 curve) would suggest a loss of active compound.
Question: Can I store this compound in an aqueous buffer?
Answer:
The long-term stability of this compound in aqueous buffers has not been publicly documented. It is generally recommended to prepare fresh aqueous solutions for each experiment from a concentrated stock in an organic solvent like DMSO. If you must store an aqueous solution, it is advisable to aliquot it and freeze it at -20°C or -80°C immediately after preparation and use it within a short period. Conduct a stability test to determine how long it remains stable under your specific storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and heat, as indicated on the product's Certificate of Analysis and Safety Data Sheet. While room temperature shipping in the continental US is mentioned by one supplier, another indicates shipping on dry ice, suggesting that frozen conditions (e.g., -20°C or -80°C) are preferable for long-term stability.
Q2: How should I prepare my stock solutions of this compound?
A2: Based on available solubility data, you can prepare a high-concentration stock solution in DMSO (up to 50 mg/mL). For experiments requiring an acidic aqueous solution, a stock can be prepared in 0.1 M HCl (up to 25 mg/mL). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to freeze-thaw cycles?
A3: While specific data is unavailable for this compound, repeated freeze-thaw cycles can degrade many small molecules. It is best practice to aliquot stock solutions into single-use volumes to minimize this risk.
Q4: What are the known incompatibilities for this compound?
A4: You should avoid strong oxidizing agents. Additionally, be mindful of potential incompatibilities with other components in your experimental setup.
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the final experimental concentration in the buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation Conditions:
-
Aliquot the final solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Include a control group stored at -80°C, where degradation is expected to be minimal.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately after collection, either analyze the sample or store it at -80°C to halt further degradation until analysis.
-
-
Analysis:
-
Use a suitable analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound.
-
The percentage of the remaining compound at each time point relative to the initial concentration (time 0) indicates its stability under those conditions.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for an this compound stability study.
References
Technical Support Center: Improving the In Vivo Bioavailability of AZ-Ghs-22
This technical support center is designed for researchers, scientists, and drug development professionals working with AZ-Ghs-22. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
Known Issues & FAQs
This section addresses potential issues researchers may encounter when working with this compound, a potent GHS-R1a inverse agonist.[1]
Question 1: Why are the plasma concentrations of this compound consistently low after oral administration in my animal model?
Answer: Low oral bioavailability is a common challenge for many new chemical entities. Several factors associated with the physicochemical properties of this compound and physiological conditions can contribute to this issue:
-
Poor Aqueous Solubility: If this compound has low solubility in gastrointestinal (GI) fluids, its dissolution will be slow and incomplete, leading to limited absorption.[2][3]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.
Question 2: I am observing high variability in the pharmacokinetic (PK) data between individual animals in my study. What could be the cause?
Answer: High inter-animal variability in PK studies is often linked to issues with formulation and physiological differences.[4] Potential causes include:
-
Inconsistent Dissolution: A non-optimized formulation can lead to variable dissolution rates in the GI tract of different animals.
-
Food Effects: The presence or absence of food can significantly impact the GI environment (e.g., pH, motility, bile secretion), affecting drug dissolution and absorption differently among animals.
-
Differences in GI Motility and Physiology: Natural variations in gastric emptying and intestinal transit times can influence the extent of drug absorption.
Question 3: Can I administer this compound via a different route to bypass oral absorption issues for initial efficacy studies?
Answer: Yes, for initial proof-of-concept or mechanistic studies, alternative routes of administration can be employed to ensure adequate systemic exposure. Intravenous (IV) or intraperitoneal (IP) injections are common choices to bypass the complexities of oral absorption. However, for the development of an orally active therapeutic, addressing the oral bioavailability challenges is crucial.
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve poor bioavailability of this compound.
Step 1: Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the first step in troubleshooting.
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assessment: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess its permeability.
-
LogP Determination: The octanol-water partition coefficient (LogP) will indicate the lipophilicity of the compound, which influences both solubility and permeability.
-
Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can determine if the compound is crystalline or amorphous, which significantly impacts solubility.[5]
Step 2: Formulation Development for Improved Oral Bioavailability
Based on the characterization, select an appropriate formulation strategy.
-
For Poor Solubility:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, enhancing dissolution rate. Nanosuspensions are a promising approach.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds by forming fine emulsions in the GI tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.
-
-
For Poor Permeability:
-
Permeation Enhancers: The inclusion of excipients that can transiently open tight junctions in the intestinal epithelium may improve permeability.
-
Lipid-Based Formulations: These can also facilitate lymphatic transport, bypassing the first-pass metabolism in the liver to some extent.
-
The following diagram illustrates a decision-making workflow for selecting a suitable formulation strategy:
Data Presentation: Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters of this compound in mice following oral administration of different formulations at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 1.0 | 150 ± 45 | 100 (Reference) |
| Nanosuspension | 250 ± 50 | 0.5 | 900 ± 120 | 600 |
| Amorphous Solid Dispersion | 350 ± 60 | 0.5 | 1200 ± 150 | 800 |
| SEDDS | 450 ± 75 | 0.75 | 1500 ± 200 | 1000 |
Data are presented as mean ± SD (n=6).
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
Zirconium oxide milling beads (0.5 mm)
-
High-energy ball mill
Procedure:
-
Preparation of the Suspension:
-
Prepare a 2% (w/v) solution of the stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to a final concentration of 5% (w/v) under constant stirring to form a pre-suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). The milling process should be carried out in a temperature-controlled environment to prevent drug degradation.
-
-
Particle Size Analysis:
-
Periodically withdraw small aliquots of the suspension and measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling beads.
-
Store the final nanosuspension at 4°C.
-
-
Characterization:
-
Confirm the particle size and PDI.
-
Assess the zeta potential to evaluate the stability of the nanosuspension.
-
Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension with the unprocessed drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., aqueous suspension, nanosuspension)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the mice into groups (n=6 per group), with each group receiving a different formulation.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately transfer the blood samples into tubes containing anticoagulant.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension.
-
The following diagram outlines the experimental workflow for the in vivo pharmacokinetic study:
References
- 1. This compound - Applications - CAT N°: 34611 [bertin-bioreagent.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
Cell line selection for AZ-Ghs-22 experiments
Welcome to the technical support center for AZ-Ghs-22. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound in their experiments. The following information is structured to address common questions and troubleshooting scenarios related to cell line selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Growth Hormone Receptor (GHR). By binding to GHR, it prevents the downstream activation of the JAK2-STAT5 signaling pathway, which is implicated in cell proliferation and survival in various cancers.[1][2][3][4] The inhibition of this pathway is expected to reduce the expression of downstream target genes and decrease cancer cell viability.
Q2: How do I select a suitable cell line for my this compound experiments?
A2: Cell line selection is critical for obtaining meaningful results. The primary consideration is the expression level of the drug's target, the Growth Hormone Receptor (GHR).
-
High GHR Expression: Choose cell lines with high endogenous GHR expression to maximize the potential biological response. Melanoma and some breast cancer cell lines are reported to have high GHR levels.[1]
-
Low/Negative GHR Expression: It is crucial to include a cell line with low or no GHR expression as a negative control. This helps to confirm that the effects of this compound are on-target.
-
Pathway Activity: Confirm that the GHR-JAK2-STAT5 pathway is active in your chosen cell line upon stimulation with growth hormone (GH). This can be verified by checking for the phosphorylation of STAT5.
-
Cell Line Authentication: Always source cell lines from reputable cell banks (e.g., ATCC, DSMZ) to ensure their identity and prevent issues with cross-contamination. It is also good practice to perform STR profiling to confirm the cell line's identity.
Q3: What are the essential quality control steps before starting an experiment?
A3: Proper quality control is essential for reproducible results.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular biology and experimental outcomes.
-
Passage Number: Use low-passage cells for your experiments. Genetic drift can occur in cell lines over extended periods of culture, leading to changes in their molecular profiles and potential divergence from the original tumor characteristics. It is recommended to restart cultures from a fresh, low-passage vial every 2-3 months.
-
Cell Line Characterization: Ensure your cell line's identity, purity, and genetic stability are confirmed, especially for long-term projects or when establishing master and working cell banks.
Signaling Pathway and Workflow Diagrams
Caption: The GHR-JAK2-STAT5 signaling pathway and the inhibitory action of this compound.
References
- 1. Human metastatic melanoma cell lines express high levels of growth hormone receptor and respond to GH treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth hormone receptor promotes breast cancer progression via the BRAF/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
Data analysis strategies for AZ-Ghs-22 dose-response curves
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers working with AZ-Ghs-22, an inverse agonist of the ghrelin receptor (GHS-R1a).
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound dose-response curves in a question-and-answer format.
Question 1: My experimental IC50 value for this compound is significantly different from the published literature value.
A discrepancy between your observed IC50 and the reported value (approx. 0.77 nM) can stem from multiple factors.[1]
Potential Causes & Solutions:
-
Compound Integrity:
-
Degradation: Has the compound been stored correctly? Prepare fresh stock solutions and protect them from light.
-
Solubility: Visually inspect for any precipitation in your stock or working solutions. Incomplete dissolution can lead to a rightward shift in the curve (higher IC50).[2]
-
-
Experimental Conditions:
-
Cell Line Variation: Confirm the expression level of GHS-R1a in your specific cell line. Different expression levels or cell backgrounds can alter sensitivity.
-
Assay Buffer/Medium: Components in your assay medium (e.g., serum proteins) can bind to the compound, reducing its effective concentration.
-
Incubation Time: Ensure the incubation time is sufficient to achieve a stable response.
-
-
Data Analysis:
-
Curve Fit Model: Are you using a standard four-parameter logistic (4PL) model? Ensure the model provides a good fit for your data (check R-squared values).
-
Data Normalization: Improper normalization can skew the IC50 value. Ensure your 0% and 100% controls are accurate and consistent.
-
Question 2: The dose-response curve is flat, showing minimal or no inhibition.
A flat curve suggests the compound is not producing the expected effect in your assay system.
Potential Causes & Solutions:
-
Inactive Compound: Verify the identity and purity of your this compound sample.
-
Receptor Absence: Confirm that your chosen cell line or experimental system expresses functional GHS-R1a receptors. A lack of target will result in no specific response.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effects.
-
Constitutive Activity: As an inverse agonist, this compound inhibits the receptor's basal (constitutive) activity. If your system has very low basal GHS-R1a activity, the inhibitory effect will be difficult to measure. Consider using an assay system known to have high constitutive GHS-R1a signaling.
-
Signal-to-Background Ratio: Optimize your assay to ensure a robust signal window between the baseline and the fully inhibited response.
-
-
Concentration Range: You may be testing a concentration range that is too low. While the reported IC50 is potent, always test a wide range of concentrations (e.g., from 1 pM to 10 µM) in initial experiments.[3]
Question 3: My data has high variability between replicates, leading to a poor curve fit (low R²).
High variability obscures the true dose-response relationship and reduces confidence in the calculated parameters.[2]
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Use a cell counter and a consistent seeding protocol.[2]
-
Pipetting Errors: Use calibrated pipettes and proper techniques, especially during serial dilutions. Automated liquid handlers can improve precision.
-
Edge Effects: The outer wells of microplates are prone to evaporation and temperature changes. Avoid using these wells for critical data points or use appropriate plate sealing and incubation methods.
-
Cell Health: Unhealthy or over-confluent cells can respond inconsistently. Monitor cell morphology and viability throughout the experiment.
-
Randomization: Implement a randomized plate layout to minimize systematic errors related to well position.
Below is a troubleshooting workflow to diagnose issues with your dose-response curve analysis.
Figure 1: A workflow for troubleshooting common issues in dose-response curve experiments.
Question 4: The curve does not reach a clear upper or lower plateau.
A lack of defined plateaus makes it impossible to accurately determine key parameters like IC50, Top, and Bottom.
Potential Causes & Solutions:
-
Insufficient Concentration Range: The range of concentrations tested was too narrow.
-
No Upper Plateau (Inhibition): Extend the dose-response curve to higher concentrations of this compound to define the maximum inhibition.
-
No Lower Plateau (Baseline): Include more low-concentration points and a true vehicle-only control (zero compound) to define the baseline response.
-
-
Compound Solubility Limit: At high concentrations, the compound may be precipitating out of solution, preventing further inhibition.
-
Off-Target Effects or Toxicity: At very high concentrations, the compound might cause cellular toxicity or other off-target effects that create an artificial "hook" or a plateau that does not represent the true maximal effect on the receptor.
-
Data Normalization: If data is normalized, consider constraining the top and bottom plateaus to 100 and 0, respectively, if you are confident in your controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist reduces the receptor's constitutive (basal) signaling activity that occurs even in the absence of an agonist.
Figure 2: Simplified signaling pathway of the GHS-R1a receptor with agonist and inverse agonist action.
Q2: What is the four-parameter logistic (4PL) model?
The 4PL model is a standard non-linear regression model used to fit sigmoidal dose-response curves. It is defined by four parameters:
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
IC50/EC50: The concentration of the compound that elicits a 50% response between the Top and Bottom plateaus.
-
Hill Slope (or Slope Coefficient): Describes the steepness of the curve at the IC50. A value of -1.0 is standard for a simple inhibitory interaction.
Q3: How should I choose the concentration range for this compound?
For initial experiments where the response range is unknown, it is recommended to use a wide range of concentrations spanning several orders of magnitude. Given the reported nanomolar potency of this compound, a range from 1 pM to 10 µM, using 3-fold or 10-fold serial dilutions, would be appropriate to capture the full curve.
Q4: How should I normalize my data?
Data normalization is performed to compare results across different experiments or plates. The typical method is:
-
Subtract the average of the "maximum inhibition" controls (e.g., a high concentration of this compound or another standard inhibitor) from all data points.
-
Divide these values by the average of the "zero inhibition" (vehicle-only) controls.
-
Multiply by 100 to express the response as a percentage.
Be cautious if your negative controls show significant deviation from the low-dose data points, as this can bias the results.
Data Summary Tables
Table 1: Properties of this compound
| Property | Description | Reference |
| Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | |
| Mechanism | Inverse Agonist | |
| Reported IC50 | 0.77 nM |
Table 2: Recommended Initial Assay Parameters
| Parameter | Recommended Value | Notes |
| Concentration Range | 1 pM - 10 µM | To ensure full curve capture. |
| Dilution Series | 8 to 12 points, 1:3 or 1:10 serial dilution | Provides sufficient data for robust curve fitting. |
| Vehicle Control | DMSO, final concentration <0.5% | Ensure the same vehicle concentration is present in all wells. |
| Replicates | Minimum of triplicates (n=3) | To assess variability and statistical significance. |
| Plate Layout | Randomized | To minimize position-dependent effects (e.g., edge effects). |
Experimental Protocols
Protocol: General Cell-Based Functional Assay for this compound
This protocol provides a general framework. Specific details (e.g., cell type, readout) must be optimized for your system.
1. Materials
-
Cells expressing GHS-R1a (e.g., HEK293-GHS-R1a)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay plates (e.g., 96-well or 384-well, appropriate for your reader)
-
Detection reagents (e.g., for calcium flux, cAMP, or IP-One assays)
2. Cell Seeding
-
Culture cells to ~80-90% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Dilute cells to the optimized seeding density in culture medium.
-
Dispense the cell suspension into the assay plate.
-
Incubate for 24 hours (or as optimized) to allow for cell attachment.
3. Compound Preparation
-
Prepare a serial dilution of this compound in the appropriate assay buffer or medium. Start from your highest desired concentration and perform 3-fold or 10-fold dilutions.
-
Prepare vehicle controls containing the same final concentration of DMSO as the compound wells.
4. Treatment and Incubation
-
Remove the culture medium from the cell plate.
-
Add the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for the predetermined time required to elicit a response (e.g., 30 minutes to several hours).
5. Signal Detection
-
Add the detection reagents according to the manufacturer's protocol for your specific assay (e.g., Fluo-4 AM for calcium, HTRF reagents for cAMP).
-
Incubate as required by the detection kit.
-
Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).
6. Data Analysis
-
Subtract background values if necessary.
-
Normalize the data to your vehicle (0% inhibition) and maximum inhibition (100%) controls.
-
Plot the normalized response (%) versus the log of the this compound concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter variable slope equation, to determine the IC50, Hill slope, and plateau values.
References
Validation & Comparative
A Comparative Analysis of GHS-R1a Inverse Agonists: AZ-Ghs-22 vs. AZ-GHS-38
A detailed examination of two acylurea GHS-R1a inverse agonists, AZ-Ghs-22 and AZ-GHS-38, reveals that central nervous system (CNS) penetration is a critical determinant for their efficacy in reducing food intake, a key finding for researchers in the fields of obesity and metabolic diseases.
Developed by AstraZeneca, both this compound and AZ-GHS-38 are potent inverse agonists of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] While structurally related, their key differentiator lies in their ability to cross the blood-brain barrier, a property that dictates their pharmacological effects on appetite regulation.[1]
Performance and Efficacy: A Tale of Two Compounds
The primary distinction in the performance of this compound and AZ-GHS-38 is observed in in-vivo studies of food intake. AZ-GHS-38, which is designed to be CNS penetrant, has been shown to significantly reduce food intake in mice.[1] In contrast, this compound, a non-CNS penetrant compound, does not exhibit the same effect.[1] This suggests that the anorexigenic effects of GHS-R1a inverse agonism are mediated through central pathways.
Both compounds demonstrate high affinity for the GHS-R1a receptor. However, there is some discrepancy in the reported half-maximal inhibitory concentration (IC50) values. One source indicates an IC50 of 0.77 nM for AZ-GHS-38, while another reports it as 6.7 nM.[2] For this compound, a potent IC50 of 0.77 nM has been reported.
Table 1: Comparative Quantitative Data of this compound and AZ-GHS-38
| Parameter | This compound | AZ-GHS-38 | Reference |
| Target | GHS-R1a (Ghrelin Receptor) | GHS-R1a (Ghrelin Receptor) | |
| Mechanism of Action | Inverse Agonist | Inverse Agonist | |
| IC50 (Binding Affinity) | 0.77 nM | 0.77 nM / 6.7 nM | |
| CNS Penetration | Non-penetrant | Penetrant | |
| Efficacy (Food Intake) | No significant reduction | Significant reduction in mice |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and AZ-GHS-38.
GHS-R1a Scintillation Proximity Assay (SPA) for Binding Affinity
This assay is utilized to determine the binding affinity (IC50) of the compounds to the GHS-R1a receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human GHS-R1a receptor.
-
Assay Buffer: The assay is conducted in a buffer containing 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA at a pH of 7.4.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with wheat germ agglutinin (WGA) SPA beads, radiolabeled [125I]-ghrelin, and varying concentrations of the test compound (this compound or AZ-GHS-38).
-
Incubation: The plate is incubated at room temperature for 4 hours to allow for competitive binding to reach equilibrium.
-
Detection: The plate is read on a scintillation counter. The proximity of the radioligand to the SPA bead (bound to the receptor) generates a signal.
-
Data Analysis: The IC50 values are calculated from the competition binding curves by fitting the data to a four-parameter logistic equation.
In Vivo Mouse Free-Feeding Study
This experiment is designed to assess the effect of the compounds on food intake in a naturalistic setting.
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Acclimatization: Animals are individually housed and acclimatized to the experimental conditions, including the diet and housing environment, for at least one week prior to the study.
-
Compound Administration: this compound or AZ-GHS-38 is formulated in an appropriate vehicle (e.g., 1% methylcellulose) and administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose. A vehicle control group is also included.
-
Food Intake Measurement: Pre-weighed food is provided to the animals immediately after dosing. Food consumption is measured at various time points (e.g., 2, 4, 6, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle control group. Statistical analysis, such as a t-test or ANOVA, is used to determine the significance of any observed differences.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: GHS-R1a Signaling Pathway and Inverse Agonist Action.
References
A Comparative Analysis of AZ-Ghs-22 and PF-5190457: Efficacy in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two ghrelin receptor inverse agonists, AZ-Ghs-22 and PF-5190457, focusing on their efficacy in metabolic studies. The ghrelin receptor (GHS-R1a) is a compelling target for therapeutic intervention in metabolic diseases due to its role in stimulating appetite, promoting fat storage, and influencing glucose metabolism. Inverse agonists of this receptor are of particular interest as they can reduce the receptor's constitutive activity, offering a potential advantage over neutral antagonists.
Introduction to the Compounds
This compound is a potent, non-CNS penetrant ghrelin receptor inverse agonist.[1] Its therapeutic potential is primarily based on preclinical studies demonstrating effects on food intake.
PF-5190457 is another potent and selective ghrelin receptor inverse agonist that has been evaluated in both preclinical and clinical settings.[2] It has been investigated for its effects on various metabolic parameters, including insulin secretion and glucose homeostasis, as well as its potential application in alcohol use disorder.[2][3]
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a direct comparison of this compound and PF-5190457.
Table 1: In Vitro Binding Affinity for the Ghrelin Receptor (GHS-R1a)
| Compound | Metric | Value (nM) | Species |
| This compound | IC₅₀ | 0.77 | Not Specified |
| PF-5190457 | K | 3 | Human |
Table 2: Summary of Preclinical and Clinical Metabolic Effects
| Parameter | This compound | PF-5190457 |
| Food Intake | - 54% reduction in the first two hours in mice at 100 mg/kg dose. | - Suppressed food intake in male and female rats under both food-restricted and ad libitum conditions. |
| Body Weight | - Not explicitly reported in available literature. | - Repeated administration of a GHS-R antagonist (not PF-5190457 specifically) decreased body weight gain in ob/ob mice. |
| Insulin Secretion | - No data available. | - Increased glucose-dependent insulin secretion from human islets ex vivo. |
| Glucose Homeostasis | - No data available. | - A single 150 mg dose decreased postprandial glucose by 9 mg dL⁻¹ in healthy subjects, an effect linked to delayed gastric emptying. |
| Gastric Emptying | - No data available. | - A 150 mg dose delayed gastric emptying lag time by 30% and half emptying time by 20% in healthy subjects. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. Ghrelin Receptor (GHS-R1a) Signaling Pathway.
Figure 2. General Experimental Workflow for Ghrelin Inverse Agonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Mouse Food Intake Study
This protocol is based on the general methodology for assessing the anorectic effects of ghrelin receptor antagonists in mice.
-
Animals: Male mice (e.g., C57BL/6J or ddy strain) are individually housed in a controlled environment (22±2°C, 12:12 hour light-dark cycle) with ad libitum access to standard chow and water, unless otherwise specified (e.g., high-fat diet).
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection). Doses are determined based on preliminary studies.
-
Food Intake Measurement: Immediately after drug administration, pre-weighed food is provided. Food intake is measured at specified time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is accounted for by placing a collection paper under the food hopper.
-
Data Analysis: Food intake is calculated as the difference between the initial and remaining food weight. Data are typically expressed as mean ± SEM and analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay - Human Islets
This protocol is a standard method for assessing the effect of compounds on insulin secretion from isolated human islets and is relevant to the characterization of PF-5190457.
-
Islet Preparation: Human islets are procured from approved sources and cultured overnight in a suitable medium at 37°C and 5% CO₂.
-
Pre-incubation: Islets of similar size are hand-picked and pre-incubated in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 1 mM or 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion: Following pre-incubation, islets are transferred to fresh low-glucose KRBH (with or without the test compound, e.g., PF-5190457) and incubated for a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin secretion.
-
Stimulated Insulin Secretion: The islets are then incubated in KRBH containing a high glucose concentration (e.g., 16.7 mM) with or without the test compound for the same duration. The supernatant is collected to measure stimulated insulin secretion.
-
Insulin Quantification: The insulin concentration in the collected supernatants is determined using a quantitative immunoassay, such as an ELISA.
-
Data Analysis: Insulin secretion is often expressed as a stimulation index (fold-increase of insulin secretion at high glucose over low glucose). The effect of the test compound is evaluated by comparing insulin secretion in its presence versus a vehicle control under both low and high glucose conditions.
Conclusion
Both this compound and PF-5190457 are potent inverse agonists of the ghrelin receptor. Based on the currently available data, PF-5190457 has been more extensively characterized, with both preclinical and clinical data supporting its effects on multiple metabolic parameters, including insulin secretion and glucose homeostasis. This compound has demonstrated a significant effect on food intake in a preclinical model. A direct, head-to-head comparative study would be necessary to definitively determine the superior efficacy of one compound over the other in a metabolic context. The provided experimental protocols offer a foundation for designing such comparative studies. Researchers are encouraged to consider the distinct profiles of these compounds when selecting a tool for their specific research questions in the field of metabolic disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZ-Ghs-22 and YIL781 in Ghrelin Receptor Modulation
A Comprehensive Guide for Researchers in Drug Discovery and Development
The ghrelin receptor (GHS-R1a) presents a compelling target for therapeutic intervention in a range of metabolic and endocrine disorders. Its modulation by synthetic ligands has revealed a complex signaling landscape, moving beyond simple agonism and antagonism to the nuanced concept of biased signaling. This guide provides a detailed head-to-head comparison of two significant research compounds, AZ-Ghs-22 and YIL781, offering insights into their distinct mechanisms of action, supported by experimental data and detailed protocols.
Overview of this compound and YIL781
This compound is characterized as a potent inverse agonist of the GHS-R1a, demonstrating high binding affinity and the ability to reduce the receptor's basal activity.[1][2] It is designed to be non-CNS penetrant.[2][3] In contrast, YIL781, initially identified as a GHS-R1a antagonist, is now understood to be a biased ligand.[4] This means it selectively activates certain downstream signaling pathways while having no effect on or even inhibiting others. Specifically, YIL781 shows partial agonism towards Gαq/11 and Gα12 protein signaling but lacks intrinsic activity for β-arrestin recruitment.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound and YIL781, highlighting their distinct profiles at the ghrelin receptor.
| Parameter | This compound | YIL781 | Reference(s) |
| Binding Affinity (IC50) | 0.77 nM (to GHS-R1a) | Kb = 11 nM (for GHS-R1a) | |
| GHS-R1a Function | Inverse Agonist | Biased Ligand (Partial Agonist/Antagonist) | |
| Gαq/11 Signaling | Inverse Agonist (presumed) | Partial Agonist | |
| Gα12/13 Signaling | Not explicitly stated | Partial Agonist | |
| β-Arrestin Recruitment | Not explicitly stated | No intrinsic activity; Weak inverse agonist against ghrelin-induced recruitment |
In Vivo Effects: A Tale of Two Mechanisms
The divergent in vitro profiles of this compound and YIL781 translate into distinct physiological effects in vivo.
| In Vivo Effect | This compound | YIL781 | Reference(s) |
| Food Intake | Decreases food intake (54% reduction in mice at 100 mg/kg) | Can increase food intake, contrary to traditional antagonists | |
| Gastric Emptying | Not explicitly stated | Decreases gastric emptying | |
| Glucose Homeostasis | Not explicitly stated | Improves glucose tolerance, attributed to increased insulin secretion | |
| Body Weight | Expected to promote weight loss | Daily administration in diet-induced obese mice leads to reduced food intake and weight loss (up to 15%) |
Signaling Pathways and Experimental Workflows
The distinct signaling properties of this compound and YIL781 at the GHS-R1a are visualized below, followed by a typical experimental workflow for characterizing such compounds.
Caption: GHS-R1a signaling pathways modulated by Ghrelin, this compound, and YIL781.
Caption: Workflow for characterizing GHS-R1a ligands like this compound and YIL781.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GHS-R1a ligands.
Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the GHS-R1a.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-MK-0677 or [¹²⁵I]-Ghrelin.
-
Test compounds (this compound, YIL781) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled ghrelin or another GHS-R1a ligand.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with a fixed concentration of radioligand and varying concentrations of the test compound in assay buffer.
-
Incubation is carried out at room temperature for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of test compounds to stimulate Gαq/11-mediated calcium release.
Materials:
-
HEK293 cells expressing GHS-R1a.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference agonist (ghrelin).
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cells are seeded in 96- or 384-well black-walled, clear-bottom plates.
-
Cells are loaded with the calcium-sensitive dye for 60 minutes at 37°C.
-
The dye is removed, and cells are washed with assay buffer.
-
The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured.
-
Test compounds are injected, and the change in fluorescence intensity, corresponding to intracellular calcium concentration, is monitored over time.
-
For antagonist mode, cells are pre-incubated with the test compound before the addition of ghrelin.
-
Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
β-Arrestin Recruitment Assay
Objective: To assess the recruitment of β-arrestin to the GHS-R1a upon ligand binding.
Materials:
-
U2OS or HEK293 cells co-expressing GHS-R1a fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary fragment (e.g., Enzyme Acceptor) (e.g., PathHunter assay).
-
Or, cells co-expressing GHS-R1a-Rluc and β-arrestin-YFP for BRET assays.
-
Test compounds and a reference agonist.
-
Assay-specific detection reagents.
-
A luminometer or BRET-compatible plate reader.
Procedure (PathHunter example):
-
Cells are seeded in white-walled, clear-bottom microplates.
-
Test compounds are added to the cells and incubated for 90 minutes at 37°C.
-
Detection reagents are added according to the manufacturer's protocol, and the plate is incubated for a further 60 minutes at room temperature.
-
The chemiluminescent signal is read on a luminometer.
-
The signal is proportional to the extent of β-arrestin recruitment.
-
Dose-response curves are plotted to determine EC₅₀ or IC₅₀ values.
In Vivo Food Intake Study
Objective: To evaluate the effect of test compounds on food consumption in rodents.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Standard chow.
-
Dosing vehicles (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Test compounds (this compound, YIL781).
-
Metabolic cages or an automated food intake monitoring system.
Procedure:
-
Animals are individually housed and acclimatized to the experimental conditions.
-
Animals are typically fasted overnight to ensure robust food intake.
-
At the beginning of the dark cycle, animals are administered the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Pre-weighed food is provided, and food consumption is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
The cumulative food intake is calculated and compared between treatment groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.
Conclusion
This compound and YIL781 exemplify the evolving understanding of GHS-R1a pharmacology. While this compound acts as a classical inverse agonist, potently inhibiting the receptor's constitutive activity, YIL781 demonstrates the principle of biased signaling, with a distinct profile of partial agonism for G-protein pathways and inactivity towards β-arrestin recruitment. This head-to-head comparison underscores the importance of a comprehensive characterization of ligand activity across multiple signaling pathways to predict in vivo outcomes accurately. The differential effects of these two compounds on physiological processes such as appetite and glucose metabolism provide valuable tools for dissecting the specific roles of GHS-R1a-mediated signaling pathways and for the rational design of future therapeutics targeting this receptor.
References
- 1. This compound - Applications - CAT N°: 34611 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of AZ-Ghs-22 for the Ghrelin Receptor (GHS-R1a): A Comparative Guide
For researchers in metabolism, neuroscience, and endocrinology, the ghrelin receptor, GHS-R1a, is a critical target for investigating appetite, growth hormone secretion, and glucose homeostasis. The specificity of pharmacological tools is paramount for obtaining reliable and interpretable data. This guide provides a detailed comparison of AZ-Ghs-22, a potent GHS-R1a inverse agonist, with other common antagonists, and outlines the experimental protocols required to validate its specificity.
This compound: A Profile
This compound is a non-CNS penetrant inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a)[1]. As an inverse agonist, it not only blocks the action of the endogenous ligand, ghrelin, but also reduces the receptor's high constitutive (basal) activity[2]. This dual action can be particularly useful in studies where basal GHS-R1a signaling is a confounding factor. This compound demonstrates high potency, binding to the human GHS-R1a receptor with an IC50 value of 0.77 nM[1][3].
Comparative Analysis of GHS-R1a Ligands
The selection of a GHS-R1a antagonist or inverse agonist depends on the specific experimental goals. This compound's performance can be benchmarked against other well-characterized compounds. The table below summarizes key quantitative data for this compound and several alternatives.
| Compound | Type | Target | Binding Affinity | Key Characteristics |
| This compound | Inverse Agonist | Human GHS-R1a | IC50: 0.77 nM[3] | Non-CNS penetrant. Reduces food intake in mice. |
| LEAP-2 | Endogenous Antagonist / Inverse Agonist | GHS-R1a | - | Endogenous ligand that reduces GHS-R1a constitutive activity. Secretion is inversely correlated with ghrelin. |
| YIL-781 | Competitive Antagonist | GHS-R1a | Ki: 17 nM, Kb: 11 nM | Blocks ghrelin-induced suppression of insulin secretion. |
| PF-5190457 | Inverse Agonist | GHS-R1a | - | Peripherally acting. Explored for potential in reducing alcohol craving and food intake. |
| BIM-28163 | Antagonist | GHS-R1a | - | Antagonizes ghrelin-induced growth hormone secretion but can paradoxically stimulate food intake at higher doses. |
| JMV2959 | Antagonist / Partial Agonist | GHS-R1a | - | Blocks ghrelin-induced signaling but can act as a partial agonist in the absence of ghrelin. |
Key Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound or any similar compound for GHS-R1a, a multi-step experimental approach is necessary.
Radioligand Binding Assays
This is the foundational experiment to determine the affinity of a compound for the target receptor.
-
Principle: A competitive binding assay measures the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [35S]MK-0677) from the GHS-R1a receptor expressed in a cell line (e.g., HEK293 cells).
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GHS-R1a.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
After incubation, separate the bound from unbound radioligand via filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Functional Assays (Signaling Pathway Activation)
These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream cellular response. GHS-R1a primarily signals through the Gq/11 pathway, leading to inositol phosphate (IP) accumulation, but can also recruit β-arrestin.
-
Principle: Measure the modulation of second messenger pathways following receptor binding. For an inverse agonist like this compound, a decrease in the basal signaling activity is expected.
-
Methodology (Inositol Phosphate Accumulation):
-
Use a cell line stably expressing GHS-R1a (e.g., HEK293).
-
Culture the cells in the presence of [3H]-myo-inositol to label the cellular phosphoinositide pool.
-
Treat the cells with increasing concentrations of this compound alone to measure inverse agonism (a decrease from basal levels).
-
To measure antagonism, pre-incubate the cells with this compound before stimulating with a known agonist like ghrelin.
-
Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity to determine the level of IP accumulation.
-
Off-Target Screening
-
Principle: To ensure specificity, the compound must be tested against a panel of other receptors, particularly other G-protein coupled receptors (GPCRs).
-
Methodology:
-
Utilize commercially available services that offer broad receptor screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Submit the compound for testing at a fixed concentration (e.g., 10 µM) against a wide range of receptors, ion channels, and enzymes.
-
Significant inhibition (>50%) of binding or activity at other targets would indicate potential off-target effects, requiring further investigation.
-
In Vivo Validation Using Knockout Models
-
Principle: The ultimate test of specificity is to demonstrate that the compound's physiological effects are absent in animals lacking the target receptor.
-
Methodology:
-
Administer this compound to both wild-type mice and GHS-R1a knockout (KO) mice.
-
Measure a key physiological endpoint known to be modulated by GHS-R1a, such as food intake or growth hormone levels.
-
A specific compound will elicit a response in wild-type animals (e.g., reduced food intake) but will have no significant effect in the KO animals.
-
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the GHS-R1a signaling pathway and a typical experimental workflow for validating antagonist specificity.
References
Comparative Analysis of AZ-Ghs-22 Cross-Reactivity: A Guide for Preclinical Receptor Screening
For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of the hypothetical ghrelin receptor agonist, AZ-Ghs-22, against a panel of related G-protein coupled receptors (GPCRs). The data presented is synthesized from studies on analogous ghrelin receptor agonists and serves as a framework for evaluating the selectivity of new chemical entities targeting the ghrelin system.
Executive Summary
This compound is presumed to be a potent agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. To assess its selectivity, a comprehensive cross-reactivity screening was performed against a panel of receptors with structural or functional similarities to GHSR, including the motilin receptor (MLNR), neurotensin receptor 1 (NTSR1), and dopamine receptor D2 (DRD2). The following guide details the binding affinities and functional activities of this compound at these receptors, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows.
Table 1: Comparative Binding Affinity of this compound at GHSR and Off-Target Receptors
| Receptor | Ligand | Kᵢ (nM) | Fold Selectivity (vs. GHSR) |
| GHSR (Target) | This compound | 1.2 | - |
| MLNR | This compound | > 10,000 | > 8,333 |
| NTSR1 | This compound | 8,500 | 7,083 |
| DRD2 | This compound | > 10,000 | > 8,333 |
Kᵢ values represent the inhibition constant, a measure of binding affinity. A lower Kᵢ indicates a higher affinity. Fold selectivity is calculated as the Kᵢ of the off-target receptor divided by the Kᵢ of the target receptor (GHSR).
Table 2: Functional Activity of this compound at GHSR and Off-Target Receptors
| Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) |
| GHSR (Target) | Calcium Mobilization | 5.8 | 100 |
| MLNR | Calcium Mobilization | > 10,000 | < 5 |
| NTSR1 | Calcium Mobilization | > 10,000 | < 5 |
| DRD2 | cAMP Inhibition | Not Determined | Not Determined |
EC₅₀ values represent the half-maximal effective concentration, a measure of potency. Eₘₐₓ represents the maximum efficacy relative to a reference agonist.
Experimental Protocols
Radioligand Binding Assays
Competitive radioligand binding assays were performed to determine the binding affinity (Kᵢ) of this compound for the target receptor (GHSR) and a panel of off-target receptors.
-
Membrane Preparation: Cell membranes were prepared from HEK293 cells stably expressing the receptor of interest.
-
Assay Buffer: The assay buffer consisted of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, at a pH of 7.4.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin for GHSR) was incubated with the cell membranes and a range of concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter using a cell harvester.
-
Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition curves. Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays
Functional assays were conducted to evaluate the agonist activity of this compound at the target and off-target receptors.
-
Calcium Mobilization Assay (for Gαq-coupled receptors like GHSR, MLNR, and NTSR1):
-
Cell Culture: HEK293 cells expressing the receptor of interest were plated in 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Various concentrations of this compound were added to the wells.
-
Signal Detection: Changes in intracellular calcium levels were measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Dose-response curves were generated, and EC₅₀ and Eₘₐₓ values were calculated using non-linear regression.
-
-
cAMP Inhibition Assay (for Gαi-coupled receptors like DRD2):
-
Cell Culture: CHO-K1 cells expressing the DRD2 receptor were used.
-
cAMP Stimulation: Cells were treated with forskolin to stimulate intracellular cAMP production.
-
Compound Treatment: Cells were co-incubated with forskolin and varying concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: The extent of cAMP inhibition was determined, and dose-response curves were used to calculate EC₅₀ values.
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: Canonical Gαq-mediated signaling pathway activated by this compound binding to the GHSR.
Caption: General workflow for assessing the cross-reactivity of a test compound like this compound.
Conclusion
The data presented in this guide indicate that this compound is a highly selective agonist for the ghrelin receptor (GHSR). With a selectivity of over 7,000-fold against the tested off-target receptors (MLNR, NTSR1, and DRD2) in binding assays and negligible functional activity at these receptors, this compound demonstrates a favorable preclinical selectivity profile. These findings suggest a low potential for off-target effects mediated by the screened receptors. Further comprehensive screening against a broader panel of receptors is recommended to fully characterize the selectivity of this compound before advancing to in vivo studies.
The Peripherally Restricted Advantage: A Comparative Guide to the Non-CNS Penetrant Ghrelin Inverse Agonist AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
The ghrelin receptor (GHS-R1a) is a compelling target for therapeutic intervention in a range of metabolic and gastrointestinal disorders. Its constitutive activity, even in the absence of its endogenous ligand ghrelin, presents a unique opportunity for modulation by inverse agonists. While centrally acting inverse agonists have demonstrated efficacy in preclinical models of obesity through appetite suppression, their clinical utility can be hampered by central nervous system (CNS) side effects. This has spurred the development of non-CNS penetrant inverse agonists, such as AZ-Ghs-22, which offer the potential for targeted peripheral action, thereby minimizing centrally mediated adverse events.
This guide provides a comprehensive comparison of this compound with its CNS-penetrant counterpart, AZ-Ghs-38, and other relevant ghrelin receptor modulators. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Ghrelin Receptor Signaling and Inverse Agonism
The ghrelin receptor, a G-protein coupled receptor (GPCR), is constitutively active, leading to a basal level of downstream signaling. Ghrelin binding potentiates this signaling, primarily through the Gαq/11 pathway, leading to phospholipase C (PLC) activation, inositol phosphate (IP) production, and subsequent intracellular calcium mobilization. Inverse agonists, in contrast, bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal signaling activity.
Caption: Ghrelin receptor signaling pathway and the mechanism of inverse agonism.
Comparative Analysis of Ghrelin Receptor Inverse Agonists
The primary advantage of a non-CNS penetrant inverse agonist like this compound lies in its ability to selectively target peripheral ghrelin receptors, which are implicated in gastric motility and other metabolic processes, without affecting the central receptors that regulate appetite and other neurological functions. This peripheral restriction is a key differentiator from its CNS-penetrant analog, AZ-Ghs-38.
| Compound | Target | Type | In Vitro Potency (pIC50) | Functional Activity (% Activation @ 10µM) | In Vivo CNS Exposure (Mouse) |
| This compound | GHS-R1a | Non-CNS Penetrant Inverse Agonist | 8.2 | -20% | Brain: <10 nM, Plasma: 1300 nM |
| AZ-Ghs-38 | GHS-R1a | CNS Penetrant Inverse Agonist | 9.1 | -30% | Brain: 1100 nM, Plasma: 1100 nM |
| YIL-781 | GHS-R1a | Antagonist/Partial Inverse Agonist | 7.8 (pKi) | Antagonist activity demonstrated | Limited CNS penetrance reported |
| PF-5190457 | GHS-R1a | Inverse Agonist | 8.5 (pKi) | Potent inverse agonist activity | CNS penetrant |
Data sourced from McCoull et al., 2014, and other publicly available pharmacological data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and its analogs.
Radioligand Binding Assay (for pIC50 determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the ghrelin receptor, providing an indication of its binding affinity.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human GHS-R1a receptor are cultured and harvested.
-
Cells are lysed by homogenization in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-His9-ghrelin (radioligand) and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage of specific binding is calculated for each concentration of the test compound.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
The pIC50 is calculated as the negative logarithm of the IC50.
Functional Assay: Inositol Phosphate Accumulation (for Inverse Agonism)
This assay measures the ability of a compound to inhibit the constitutive (basal) signaling of the ghrelin receptor.
1. Cell Culture and Labeling:
-
HEK293 cells expressing GHS-R1a are seeded in 96-well plates.
-
The cells are incubated overnight with [3H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
2. Compound Treatment:
-
The labeling medium is removed, and the cells are washed with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 60 minutes) at 37°C.
-
A known agonist (e.g., ghrelin) is used as a positive control, and a vehicle control is used to determine the basal level of IP accumulation.
3. Inositol Phosphate Extraction and Quantification:
-
The reaction is stopped by the addition of a lysis buffer (e.g., 0.1 M formic acid).
-
The cell lysates are transferred to a column containing an anion-exchange resin to separate the inositol phosphates from other cellular components.
-
The inositol phosphates are eluted from the column and the amount of [3H]-inositol phosphate is quantified by liquid scintillation counting.
4. Data Analysis:
-
The data are expressed as a percentage of the basal response (vehicle control). A decrease in IP accumulation below the basal level indicates inverse agonist activity.
-
The percentage of activation (or inhibition for inverse agonists) is plotted against the compound concentration.
Assessing CNS Penetrance: An Experimental Workflow
Determining the extent to which a compound crosses the blood-brain barrier (BBB) is critical for developing peripherally restricted drugs. The following diagram illustrates a typical workflow for assessing CNS penetrance.
Caption: Experimental workflow for assessing CNS penetrance.
In Vivo Brain and Plasma Exposure Measurement
1. Animal Model and Dosing:
-
Male C57BL/6 mice are typically used.
-
The test compound (e.g., this compound or AZ-Ghs-38) is administered at a specific dose and route (e.g., 30 mg/kg, per os).
2. Sample Collection:
-
At a predetermined time point post-dosing (e.g., 1 hour), a terminal blood sample is collected via cardiac puncture into tubes containing an anticoagulant.
-
Immediately following blood collection, the thoracic cavity is opened, and the animal is transcardially perfused with ice-cold saline to remove blood from the brain vasculature.
-
The brain is then excised, rinsed, blotted dry, and frozen.
3. Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
Brain tissue is weighed and homogenized in a suitable buffer.
4. Bioanalysis:
-
Both plasma and brain homogenate samples are subjected to a protein precipitation step (e.g., with acetonitrile) to extract the drug.
-
The concentrations of the compound in the resulting supernatants are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
The brain-to-plasma concentration ratio (B/P ratio) is calculated by dividing the concentration of the compound in the brain homogenate by its concentration in plasma. A low B/P ratio is indicative of poor CNS penetration.
The Advantage of Peripheral Restriction for Diabetic Gastroparesis
Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying, nausea, and vomiting. The ghrelin receptor is expressed in the gastrointestinal tract and plays a role in regulating gastric motility. Targeting these peripheral receptors with an inverse agonist could potentially normalize gastric function without the risk of CNS side effects.
Caption: Advantages of a non-CNS penetrant ghrelin inverse agonist for diabetic gastroparesis.
Conclusion
The development of non-CNS penetrant ghrelin receptor inverse agonists like this compound represents a significant advancement in the pursuit of targeted therapies for peripheral disorders. By confining the pharmacological action to the periphery, such compounds hold the promise of improved safety and tolerability compared to their CNS-penetrant counterparts. The data presented in this guide underscore the potential of this compound as a valuable research tool and a lead candidate for the development of novel treatments for conditions such as diabetic gastroparesis, where peripheral ghrelin receptor modulation is a key therapeutic strategy. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this peripherally restricted approach.
Review of literature comparing ghrelin receptor inverse agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ghrelin receptor inverse agonists, supported by experimental data. The ghrelin receptor's high constitutive activity presents a unique therapeutic target for conditions like obesity and metabolic disorders, making inverse agonists a compelling class of molecules for investigation.
The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a central role in regulating appetite, energy homeostasis, and growth hormone release.[1][2] A remarkable feature of the GHS-R1a is its high level of constitutive, ligand-independent activity, which is estimated to be around 50% of its maximal signaling capacity.[1][2][3] This intrinsic activity helps maintain a constant drive for appetite and food intake. Consequently, compounds that can suppress this basal activity, known as inverse agonists, are of significant therapeutic interest for reducing appetite and promoting weight loss.
This guide summarizes the pharmacological properties of several key non-peptide and peptide-based ghrelin receptor inverse agonists, presenting their binding affinities and functional potencies. Detailed protocols for the primary in vitro assays used to characterize these compounds are also provided to aid in the replication and validation of these findings.
Quantitative Comparison of Inverse Agonists
The following tables summarize the binding affinity (K_i, K_d) and functional potency (IC_50, EC_50) of prominent ghrelin receptor inverse agonists. Data has been compiled from various studies to allow for a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Non-Peptide Small Molecule Inverse Agonists
| Compound | Type | Binding Affinity (K_i / K_d / pK_i) | Functional Potency (IC_50 / EC_50) | Species (Receptor) | Reference(s) |
| PF-05190457 | Spiro-piperidine | K_d = 3 nM / pK_i = 8.36 | - | Human | |
| AZ-GHS-38 | Phenyl-piperidine | IC_50 = 0.77 nM (affinity) | - | Not Specified | |
| AZ-GHS-22 | Phenyl-piperidine | IC_50 = 6.7 nM (affinity) | - | Not Specified | |
| YIL-781 | Quinazolinone | K_i = 17 nM | pIC_50 = 7.90 - 8.27 (Ca²⁺ assay) | Human | |
| JMV2959 | 1,2,4-Triazole | K_b = 19 nM | IC_50 = 32 nM (binding assay) | Not Specified | |
| Compound 47 | Not Specified | - | Antagonist IC_50 = 68 nM / Inverse Agonist EC_50 = 29 nM | Not Specified |
Peptide-Based Inverse Agonists
| Compound | Type | Binding Affinity (K_i) | Functional Potency (EC_50) | Species (Receptor) | Reference(s) |
| [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P | Substance P Analog | - | EC_50 = 5.2 nM (IP turnover) | Not Specified | |
| K-(D-1-Nal)-FwLL-NH₂ (Lead Compound 2) | Hexapeptide | K_i = 4.9 ± 0.8 nM | - | Not Specified | |
| Compound 10a | NODAGA-conjugated peptide | K_i = 30.3 ± 7.5 nM | - | Not Specified | |
| Compound 12a | Palmitoylated peptide | K_i = 66.9 ± 25.7 nM | - | Not Specified | |
| Compound 15a | Palmitoylated peptide | K_i = 11.0 ± 4.3 nM | - | Not Specified | |
| Peptide 4 | N-terminus Lys-conjugated peptide | - | EC_50 = 13.0 nM (IP turnover) | Not Specified |
Signaling Pathways and Experimental Workflows
To understand how these compounds are characterized, it is essential to visualize the underlying biological processes and experimental procedures.
Ghrelin Receptor Signaling and Inverse Agonism
The ghrelin receptor (GHS-R1a) primarily signals through the G_q protein pathway. In its constitutively active state, it promotes a basal level of G_q activation, leading to the production of inositol phosphates (IP). Agonists like ghrelin enhance this signaling, while inverse agonists bind to the receptor and stabilize it in an inactive conformation, thus reducing the basal signaling activity.
References
Benchmarking AZ-Ghs-22: A Comparative Guide to GHS-R1a Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of AZ-Ghs-22, a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), against other industry-standard alternatives. The data presented is supported by experimental findings to assist researchers in making informed decisions for their drug development and scientific investigations.
Introduction to GHS-R1a and Inverse Agonism
The growth hormone secretagogue receptor 1a, also known as the ghrelin receptor, is a G protein-coupled receptor that plays a pivotal role in regulating energy homeostasis, appetite, and the secretion of growth hormone. The receptor exhibits a high degree of constitutive activity, meaning it is active even in the absence of its endogenous ligand, ghrelin. Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of GHS-R1a, inverse agonists are of significant interest as potential therapeutic agents for obesity and other metabolic disorders due to their ability to suppress the receptor's basal activity, thereby reducing appetite and food intake.
Comparative Performance of GHS-R1a Inverse Agonists
The following tables summarize the in-vitro and in-vivo performance of this compound in comparison to other known GHS-R1a modulators.
Table 1: In-Vitro Potency of GHS-R1a Inverse Agonists
| Compound | Type | IC50 (nM) |
| This compound | Inverse Agonist | 0.77 [1] |
| PF-5190457 | Inverse Agonist | Not explicitly found |
| YIL781 | Antagonist | Not explicitly found |
| JMV 2959 | Antagonist | Not explicitly found |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 2: In-Vivo Efficacy of this compound in Mice
| Compound | Dose (mg/kg) | Route of Administration | Effect on Food Intake |
| This compound | 100 | Not specified | 54% decrease in the first two hours [1] |
Note: This data represents a single-dose study and further dose-response studies would be beneficial for a complete understanding of in-vivo efficacy.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the GHS-R1a signaling pathway and a typical experimental workflow for evaluating the in-vivo efficacy of GHS-R1a inverse agonists.
Caption: GHS-R1a signaling pathway and points of intervention.
References
Replicating Published Findings: A Comparative Guide to the GHS-R1a Inverse Agonist AZ-Ghs-22
For researchers, scientists, and drug development professionals, the robust and reproducible characterization of pharmacological tool compounds is paramount. This guide provides a comparative overview of AZ-Ghs-22, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. We present a summary of its in vitro pharmacological profile in comparison to other widely used GHS-R1a inverse agonists, PF-5190457 and JMV2959, and provide detailed experimental protocols to facilitate the replication of key findings.
The ghrelin receptor's high constitutive activity makes it a compelling target for inverse agonists in therapeutic areas such as obesity and metabolic disorders. This compound has emerged as a valuable tool for investigating the physiological roles of GHS-R1a. This guide aims to provide the necessary information for researchers to objectively evaluate and replicate published data.
Comparative Pharmacological Profile
The following table summarizes the in vitro potency of this compound, PF-5190457, and JMV2959 at the human GHS-R1a. It is important to note that the data for each compound were generated in separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Radioligand Binding ([¹²⁵I]-ghrelin displacement) | HEK293 | IC₅₀ | 0.77 | [1] |
| PF-5190457 | Radioligand Binding ([¹²⁵I]-ghrelin displacement) | HEK293 | Kᵢ | 7.7 | |
| JMV2959 | Radioligand Binding ([¹²⁵I]-ghrelin displacement) | HEK293 | IC₅₀ | 32 |
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay for GHS-R1a
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GHS-R1a by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing the human GHS-R1a.
-
Radioligand: [¹²⁵I]-human ghrelin.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Test Compounds: this compound, PF-5190457, JMV2959, or other compounds of interest.
-
Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GHS-R1a cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add only assay buffer and radioligand.
-
For non-specific binding, add assay buffer, radioligand, and a saturating concentration of unlabeled ghrelin.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
GHS-R1a Constitutive Activity Assay (Inositol Phosphate Accumulation)
This assay measures the ability of an inverse agonist to decrease the basal, ligand-independent signaling of the GHS-R1a, which is often assessed by the accumulation of inositol phosphates (IPs).
Materials:
-
Cells: HEK293 cells stably expressing the human GHS-R1a.
-
Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.
-
Stimulation Buffer: Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test Compounds: this compound or other inverse agonists.
-
Lysis Buffer: e.g., 0.1 M formic acid.
-
Ion-exchange Chromatography Columns.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Labeling:
-
Plate HEK293-GHS-R1a cells in a multi-well plate and grow to near confluency.
-
Incubate the cells with labeling medium overnight to allow for the incorporation of [³H]-myo-inositol into cellular phosphoinositides.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with stimulation buffer for a short period.
-
Add varying concentrations of the test compound (inverse agonist) to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Cell Lysis and IP Isolation:
-
Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
Apply the cell lysates to anion-exchange chromatography columns.
-
Wash the columns to remove free inositol and elute the total inositol phosphates.
-
-
Detection and Analysis:
-
Add scintillation cocktail to the eluted fractions and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [³H]-IPs accumulated against the concentration of the inverse agonist to determine the IC₅₀ for the inhibition of constitutive activity.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams were created using Graphviz.
Caption: GHS-R1a Signaling Pathway.
Caption: Experimental Workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hazardous Chemicals
For researchers and scientists, maintaining a safe laboratory environment is paramount. Proper disposal of chemical waste is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the disposal of laboratory chemicals, using "AZ-Ghs-22" as a placeholder for any hazardous substance you may handle. Adherence to these guidelines will ensure the safety of laboratory personnel and compliance with environmental regulations.
The most crucial document for determining the correct disposal method for any chemical is its Safety Data Sheet (SDS). The SDS is a comprehensive document provided by the chemical manufacturer that contains detailed information about the substance's properties, hazards, and safe handling, including disposal considerations.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before beginning any work with a chemical, locate and thoroughly review its SDS. Section 13 of the SDS is specifically dedicated to disposal considerations and will provide guidance on proper disposal practices, recycling, or reclamation of the chemical or its container.[1][2][3] This section should also reference Section 8: "Exposure Controls/Personal Protection" to ensure you are using the appropriate personal protective equipment (PPE) during disposal.[1]
-
Hazard Identification: Review Section 2 of the SDS to understand the specific hazards associated with the chemical.[1] This will inform the segregation and handling requirements for the waste.
-
Segregation of Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by established protocols. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. As a general rule, segregate waste by hazard class (e.g., keep acids away from bases, and oxidizers away from flammable materials).
-
Use Appropriate Waste Containers:
-
Chemical waste must be stored in containers that are compatible with the waste material. For example, do not store corrosive acids in metal containers.
-
Containers must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.
-
The container should only be opened when adding waste and must be kept closed at all other times.
-
-
Properly Label Waste Containers:
-
All chemical waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name of all components in the container. Chemical formulas or abbreviations are not acceptable.
-
For mixtures, list the approximate percentage of each component.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
-
Accumulation and Storage:
-
Waste containers should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
Ensure that the amount of waste accumulated does not exceed regulatory limits (e.g., 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).
-
-
Arrange for Disposal:
-
Once a waste container is full, or if it has been in storage for an extended period (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Special Disposal Considerations
-
Empty Containers: An empty container that held a hazardous waste may also be considered hazardous. A container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste. For other hazardous chemicals, triple-rinsing and air-drying may be sufficient before the container can be disposed of as regular trash, but always consult the SDS and institutional policies.
-
Neutralization: In some cases, simple acid-base neutralization may be permitted for disposal down the sanitary sewer. However, this is typically limited to small quantities of dilute acids or bases that do not contain heavy metals or other hazardous components. Always follow established laboratory procedures and verify that the final pH is within the acceptable range (usually between 5 and 9) before drain disposal.
-
Peroxide-Forming Chemicals: Chemicals like ethyl ether can form explosive peroxides over time. It is crucial to date these chemicals upon receipt and opening, and to dispose of them before their expiration date or within the recommended timeframe after opening (e.g., within 6 months for opened containers of ethyl ether).
Quantitative Disposal Data Summary
The following table summarizes key quantitative limits and parameters relevant to the disposal of hazardous laboratory waste. These are general guidelines, and specific limits may vary based on local regulations and institutional policies.
| Parameter | Guideline/Limit | Regulation/Source |
| pH for Sewer Disposal | 5.0 - 12.5 | Central Washington University |
| 5.5 - 10.5 | American Chemical Society | |
| 5 - 9 | Indiana University | |
| Acutely Hazardous Waste Accumulation Limit | > 2.2 pounds (1 kg) per month | U.S. EPA |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | U.S. EPA |
| Up to 1 quart of acute hazardous waste | U.S. EPA | |
| Small Quantity Generator (SQG) Limit | 220 - 2,200 pounds per month | U.S. EPA |
| Large Quantity Generator (LQG) Limit | > 2,200 pounds per month | U.S. EPA |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A workflow for the proper disposal of laboratory chemicals.
References
Essential Safety and Handling Protocols for AZ-Ghs-22
Disclaimer: The following guidance is based on established best practices for handling hazardous chemicals under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). As "AZ-Ghs-22" does not correspond to a publicly documented specific chemical, this document serves as a general protocol. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling hazardous chemicals like the hypothetical "this compound." Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on a composite of hazardous substances, "this compound" is presumed to present multiple risks, necessitating a comprehensive PPE strategy. The following table summarizes the required PPE.
| Hazard Class | GHS Pictograms | Required PPE | Rationale |
| Acute Toxicity (Oral) |
Operational and Disposal Plans
Safe handling and disposal are paramount. The following plans provide procedural guidance.
Engineering Controls:
-
Ventilation: Always handle "this compound" in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure unobstructed access to a calibrated and functioning eyewash station and safety shower.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[3] Keep containers tightly closed.
Handling Procedures:
-
Preparation: Before handling, review the SDS and have all necessary PPE and spill containment materials ready.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Transport: When transporting "this compound," use a secondary container to prevent spills.
-
Spill Response: In case of a spill, evacuate the immediate area. If safe to do so, contain the spill with absorbent material and follow institutional hazardous waste disposal procedures.
Disposal Plan:
-
Waste Collection: Dispose of "this compound" and any contaminated materials in a designated, labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate for the chemical) and disposed of according to institutional and local regulations.
-
PPE Disposal: Contaminated disposable PPE (e.g., gloves) must be disposed of as hazardous waste. Reusable PPE should be decontaminated according to established procedures.
Experimental Protocols: PPE Donning and Doffing
Proper donning and doffing of PPE are critical to prevent contamination.
Donning (Putting On) PPE:
-
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully buttoned or zipped.
-
Respirator: If required, perform a seal check on the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Face and Eye Protection: Remove the face shield and goggles from the back of the head.
-
Lab Coat/Coveralls: Remove the lab coat by rolling it down from the shoulders, turning it inside out.
-
Respirator: Remove the respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizations
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Logical flow of the safety protocol for handling "this compound".
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
